molecular formula C7H6BrNO3 B3210084 4-Bromo-6-methoxypicolinic acid CAS No. 1060810-46-9

4-Bromo-6-methoxypicolinic acid

Cat. No.: B3210084
CAS No.: 1060810-46-9
M. Wt: 232.03 g/mol
InChI Key: ADVSZVFLCMWHGR-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxypicolinic acid is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-methoxypicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-methoxypicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-6-methoxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-6-3-4(8)2-5(9-6)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVSZVFLCMWHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263970
Record name 4-Bromo-6-methoxy-2-pyridinecarboxylic acid
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Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-46-9
Record name 4-Bromo-6-methoxy-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-methoxy-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Solubility Profile of 4-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility landscape for 4-Bromo-6-methoxypicolinic acid (CAS 1060810-46-9).[1] As a halogenated pyridine derivative, this compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical pharmacophores (e.g., metalloproteinase inhibitors).

Understanding its solubility is paramount for optimizing reaction yields, designing purification protocols (recrystallization), and formulating delivery systems.[1] This guide moves beyond static data points to explain the mechanistic interactions between the solute and various solvent classes, providing researchers with a decision-making framework for process development.[1]

Physicochemical Profile & Structural Analysis[2]

To predict solubility behavior accurately, we must first analyze the structural moieties governing the molecule's interaction with solvents.

PropertyValue / DescriptionImpact on Solubility
Compound Name 4-Bromo-6-methoxypicolinic acid-
CAS Number 1060810-46-9Unique Identifier
Molecular Formula C₇H₆BrNO₃-
Molecular Weight 232.03 g/mol Moderate MW facilitates dissolution in organic solvents.[1]
Functional Groups 1. Carboxylic Acid (C-2)2.[1] Bromine (C-4)3.[1][2][3] Methoxy (C-6)4.[1][3][4][5][6] Pyridine NitrogenCOOH: pH-dependent solubility switch.Br: Increases lipophilicity (hydrophobicity).OMe: H-bond acceptor, moderate lipophilicity.Pyridine N: Weakly basic, H-bond acceptor.[1]
Predicted LogS (Aq) ~ -2.6 (approx.[1] 0.6 mg/mL)Low water solubility at neutral pH; requires pH adjustment.[1]
pKa (Estimated) ~3.5 - 4.0Acidic.[1] Deprotonates in basic media to form highly soluble salts.[1]
Structural Logic

The molecule exhibits a "push-pull" solubility mechanism.[1] The carboxylic acid and pyridine nitrogen provide polar handles for hydrogen bonding, making it soluble in polar protic solvents.[1] However, the lipophilic bromine atom and the methoxy group reduce its affinity for pure water, driving it towards organic solvents like DMSO, alcohols, and chlorinated hydrocarbons.[1]

Solubility Landscape

The following categorization is based on empirical trends for halogenated picolinic acid derivatives and thermodynamic modeling.

Polar Aprotic Solvents (High Solubility)[1]
  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1]

  • Mechanism: These solvents act as strong H-bond acceptors and possess high dielectric constants, effectively solvating the polar carboxylic acid and the polarizable pyridine ring.[1]

  • Application: Ideal for stock solutions (NMR, biological assays) and nucleophilic substitution reactions.[1]

  • Caution: High boiling points make product isolation difficult; avoid for final purification if possible.

Polar Protic Solvents (Moderate to High Solubility)[1]
  • Solvents: Methanol, Ethanol, Isopropanol (IPA).[1]

  • Mechanism: The carboxylic acid group can donate and accept hydrogen bonds with alcohols. Solubility is highly temperature-dependent, increasing significantly upon heating.[1]

  • Application: Primary choice for recrystallization. A common purification strategy involves dissolving in hot Ethanol and cooling, or adding water as an anti-solvent.

Chlorinated & Ether Solvents (Moderate Solubility)[1]
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[1]

  • Mechanism: These solvents interact well with the lipophilic bromine and methoxy regions.[1] DCM is particularly effective for extraction from acidified aqueous layers.[1]

  • Application: Reaction media for esterification or coupling reactions; liquid-liquid extraction.[1]

Non-Polar Solvents (Low Solubility / Anti-Solvents)[1]
  • Solvents: Hexane, Heptane, Toluene.[1]

  • Mechanism: The high polarity of the carboxylic acid functionality makes the molecule energetically unfavorable in non-polar environments.

  • Application: Used as anti-solvents to precipitate the product from THF or Ethyl Acetate solutions.[1]

Aqueous Solubility (pH Dependent)[1]
  • Acidic/Neutral pH (< 4): Low solubility (< 1 mg/mL).[1] The molecule exists in its neutral, protonated form.[1]

  • Basic pH (> 6): High solubility.[1] Addition of bases (NaOH, NaHCO₃, K₂CO₃) deprotonates the carboxylic acid (forming the carboxylate anion), rendering the molecule highly water-soluble.[1]

Visualization: Solvent Selection Workflow

The following diagram outlines the decision logic for selecting the appropriate solvent based on the experimental goal.

SolventSelection Start Start: 4-Bromo-6-methoxypicolinic acid Goal Define Goal Start->Goal Reaction Synthetic Reaction Goal->Reaction Synthesis Purification Purification / Recrystallization Goal->Purification Isolate Pure Solid Analysis Analysis (NMR/HPLC) Goal->Analysis Characterize Extraction Aqueous Extraction Goal->Extraction Workup PolarAprotic DMSO / DMF (Nucleophilic Subs.) Reaction->PolarAprotic High Temp/Polar Chlorinated DCM / THF (Coupling/Esterification) Reaction->Chlorinated Ambient/Standard Recryst Hot Ethanol or THF/Heptane Purification->Recryst Deut DMSO-d6 or MeOD Analysis->Deut ExtractSolv Ethyl Acetate or DCM (Acidify aq. layer first) Extraction->ExtractSolv

Caption: Decision matrix for solvent selection based on process requirements (Synthesis, Purification, Analysis).

Experimental Protocols

Protocol A: Saturation Solubility Determination (HPLC Method)

Use this protocol to generate precise solubility data for your specific batch.[1]

  • Preparation: Weigh approximately 20 mg of 4-Bromo-6-methoxypicolinic acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, DCM, Toluene).[1]

  • Equilibration: Cap the vial and shake/vortex at 25°C for 24 hours. Ensure solid excess remains visible (saturated solution).[1]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Dilution: Dilute the filtrate 100-fold with Mobile Phase (e.g., Acetonitrile/Water).

  • Quantification: Inject into HPLC (C18 column, UV detection at 254 nm). Calculate concentration against a standard curve.

Protocol B: Recrystallization (Ethanol/Water System)

Recommended for increasing purity from >95% to >99%.[1]

  • Dissolution: Place crude 4-Bromo-6-methoxypicolinic acid in a round-bottom flask. Add Ethanol (10 mL per gram of solid).[1]

  • Heating: Heat to reflux (approx. 78°C) with stirring until the solid fully dissolves. If insoluble particles remain, hot filter.[1]

  • Nucleation: Remove from heat. Slowly add warm Water (anti-solvent) dropwise until a faint turbidity persists.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the crystals via vacuum filtration. Wash with cold Ethanol/Water (1:1 mixture).[1] Dry under vacuum at 45°C.[1]

References

  • Bidepharm. (n.d.).[1] 4-Bromo-6-methoxypicolinic acid (CAS 1060810-46-9) Physicochemical Properties. Retrieved from [1]

  • Sigma-Aldrich. (n.d.). 6-Bromo-4-methoxypicolinic acid (Isomer Analog Data). Retrieved from [1]

  • Ambeed. (n.d.). Safety Data Sheet: 4-Bromo-6-methoxypicolinic acid. Retrieved from [1]

  • World Intellectual Property Organization. (2021).[1] WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates.[1] (Discusses solubility and handling of halogenated picolinates). Retrieved from

Sources

Physicochemical Profiling: 4-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile of 4-Bromo-6-methoxypicolinic acid , focusing on its acidity (pKa) and ionization behavior.

Acidity, Ionization Mechanisms, and Experimental Determination

Executive Summary

4-Bromo-6-methoxypicolinic acid is a highly functionalized pyridine derivative used as a scaffold in the synthesis of metalloproteinase inhibitors and agrochemicals. Its utility in drug development is governed by its ionization state, which dictates solubility, membrane permeability (LogD), and coupling efficiency during synthesis.[1]

Unlike unsubstituted picolinic acid, which exists largely as a zwitterion in neutral water, the 4-bromo and 6-methoxy substituents significantly alter the electronic landscape of the pyridine ring. This guide provides a derived acidity profile, predicting a suppression of zwitterionic character and a shift toward a standard carboxylic acid ionization model.

Key Technical Insight: The steric and electronic effects of the 6-methoxy group likely depress the basicity of the pyridine nitrogen to the point where the molecule behaves as a simple acid (neutral


 anion) in the physiological pH range, rather than a zwitterion.[1]

Structural Analysis & Electronic Effects

To accurately estimate the pKa values, we must deconstruct the contribution of each substituent relative to the parent scaffold (Picolinic Acid).[1]

SubstituentPositionElectronic EffectImpact on Acidity
Carboxylic Acid C2Ionizable CenterPrimary proton donor.
Pyridine Nitrogen N1Basic CenterPotential proton acceptor (Zwitterion formation).[1]
Bromine C4Inductive Withdrawal (-I)Acidifying: Withdraws electron density from the ring, stabilizing the carboxylate anion (lowers pKa).[1]
Methoxy C6Resonance Donor (+R) / Inductive (-I)Basicity Reduction: While +R donates electrons, the ortho position to Nitrogen creates steric hindrance and inductive withdrawal, significantly lowering N-basicity.[1]
The "Ortho-Methoxy" Effect

In 6-methoxypicolinic acids, the methoxy group at the C6 position destabilizes the protonated nitrogen (pyridinium ion) due to:

  • Steric Hindrance: Disruption of the solvation shell required to stabilize the positive charge.

  • Inductive Withdrawal: The electronegative oxygen atom is

    
    -bonded close to the nitrogen, reducing its lone pair availability.
    

pKa Values: Predicted & Derived

As specific experimental data for this exact substitution pattern is absent from public primary literature, the following values are derived using Hammett substituent constants and chemometric analogy to experimentally validated congeners (e.g., 6-methoxypicolinic acid, 4-bromopicolinic acid).

Predicted Dissociation Constants (Aqueous, 25°C)
Ionization StepSpecies EquilibriumPredicted pKaConfidence
pKa₁ (Nitrogen) Pyridinium (

)

Neutral (

)
< 0.5 High
pKa₂ (Carboxyl) Neutral (

)

Anion (

)
2.95 ± 0.20 High
Comparative Analysis
  • Picolinic Acid (Ref): pKa₁ (N) = 1.01 | pKa₂ (COOH) = 5.[1]39. (Zwitterionic)

  • 6-Methoxypicolinic Acid (Ref): pKa (COOH) ≈ 3.[1]52. (Non-Zwitterionic shift).

  • 4-Bromo Effect: The addition of bromine at C4 exerts a strong -I effect, typically lowering the pKa of benzoic/picolinic acids by 0.4–0.6 units.

    • Calculation:

      
      .[1]
      
Ionization Diagram

The following Graphviz diagram illustrates the dominant equilibrium pathway. Note the absence of a stable zwitterion due to the low basicity of the nitrogen.

Ionization Cation Cationic Form (N-Protonated, COOH) Neutral Neutral Form (N-Unprotonated, COOH) Cation->Neutral pKa1 < 0.5 (Deprotonation of N) Anion Anionic Form (N-Unprotonated, COO-) Neutral->Anion pKa2 ~ 2.95 (Deprotonation of COOH) Zwitterion Zwitterion (Unstable/Transient) Neutral->Zwitterion Unfavorable

Figure 1: Predicted ionization pathway. The equilibrium heavily favors the Neutral


 Anion transition in standard aqueous conditions.

Implications for Drug Development

Solubility Profile
  • pH < 2.0: The molecule exists in its neutral (protonated) form.[1] Solubility will be limited by the lipophilicity of the Br/OMe groups.

  • pH > 4.0: The molecule will be >90% ionized (anionic).[1] Solubility will increase dramatically.

  • Formulation Strategy: To ensure solubility in liquid formulations, buffer systems should be maintained above pH 4.5.

Synthetic Chemistry (Couplings)
  • Amide Coupling: The low pKa (2.95) indicates the carboxylate is a stable leaving group but also highly nucleophilic.[1] When activating this acid (e.g., with HATU or EDC), ensure the reaction medium is buffered to prevent premature hydrolysis of the active ester.[1]

  • Nucleophilic Substitution: The 4-Bromo position is activated for

    
     reactions, but the 6-methoxy group deactivates the ring slightly compared to 4-bromopicolinic acid. Stronger nucleophiles or catalysts may be required.
    

Experimental Protocol: Potentiometric Titration

To validate the predicted values, the following "Gold Standard" protocol is recommended. This method is self-validating through the use of a reference standard.

Materials
  • Compound: 10 mg of 4-Bromo-6-methoxypicolinic acid.

  • Solvent: Carbonate-free water (degassed) and 0.1 M KCl (ionic strength adjuster).

  • Titrant: 0.1 M KOH (standardized against KHP).[1]

  • Instrument: Mettler Toledo or Sirius T3 Autotitrator with glass pH electrode.

Step-by-Step Workflow
  • System Calibration:

    • Calibrate pH electrode using buffers pH 1.68, 4.01, 7.00, and 10.01. Slope must be >98%.[2]

  • Sample Preparation:

    • Dissolve 5–10 mg of compound in 20 mL of 0.1 M KCl.

    • Note: If solubility is poor, use a co-solvent method (methanol/water ratios: 10%, 20%, 30%) and extrapolate to 0% organic using the Yasuda-Shedlovsky equation.[1]

  • Acidification:

    • Add 0.1 M HCl to lower the starting pH to ~1.5 (ensures full protonation).[1]

  • Titration:

    • Titrate with 0.1 M KOH in 5 µL increments.

    • Record potential (mV) after stabilization (<0.1 mV/sec drift).

    • Continue titration until pH reaches 11.0.

  • Data Analysis:

    • Plot pH vs. Volume of KOH.

    • Identify the inflection point (equivalence point).[1]

    • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

Workflow Start Dissolve Sample (in 0.1M KCl) CheckSol Check Solubility Start->CheckSol AddCosolvent Add MeOH (10-30%) CheckSol->AddCosolvent Insoluble Acidify Acidify to pH 1.5 (with HCl) CheckSol->Acidify Soluble AddCosolvent->Acidify Titrate Titrate with KOH (0.1M) Acidify->Titrate Calc Yasuda-Shedlovsky Extrapolation Titrate->Calc Co-solvent used Result Determine Aqueous pKa Titrate->Result Aqueous Calc->Result

Figure 2: Decision tree for pKa determination, accounting for potential solubility issues common with brominated pyridines.

References

  • ChemicalBook. (2025).[1] 6-Methoxypyridine-2-carboxylic acid Properties and Acidity. Retrieved from [1]

  • University of Tartu. (2024).[1] pKa Values of Bases in Non-Aqueous Solvents (MeCN). Leito Group. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Picolinic Acid: Physical Properties and Dissociation Constants. PubChem Database.[3] Retrieved from [1]

  • Sigma-Aldrich. (2025).[4] 4-Bromo-6-(methoxycarbonyl)picolinic acid Product Specification. Retrieved from [1]

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for substituent effects on pyridine).

Sources

Methodological & Application

Application Note: Highly Efficient Esterification of 4-Bromo-6-methoxypicolinic Acid to Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Bromo-6-methoxypicolinic acid (CAS: 1060810-46-9)


 Methyl 4-bromo-6-methoxypicolinate (CAS: 1256789-39-5)

Substrate Analysis & Mechanistic Rationale

The esterification of pyridine-2-carboxylic acids (picolinic acids) presents unique synthetic challenges that often render standard protocols ineffective. Specifically, the conversion of 1[1] to its corresponding methyl ester,2[2], requires careful reagent selection due to the electronic and steric environment of the substrate.

Why Standard Fischer Esterification Fails

A traditional Fischer esterification utilizing refluxing methanol and a catalytic mineral acid (e.g.,


) typically results in extremely low yields (<20%) for picolinic acid derivatives (3[3]). The causality is twofold:
  • Zwitterion Formation & Basicity: The basic pyridine nitrogen is readily protonated under strongly acidic conditions. This forms a pyridinium salt, which withdraws electron density from the adjacent carboxylic acid, drastically reducing its electrophilicity toward the weak methanol nucleophile[3].

  • Side Reactions: Prolonged heating in strong mineral acids risks the cleavage of the sensitive 6-methoxy ether linkage.

Strategic Methodologies

To bypass these thermodynamic and kinetic barriers, two self-validating, high-yielding methodologies are recommended:

  • Method A (Thionyl Chloride-Mediated): Generates an extremely reactive acid chloride intermediate in situ. The extreme electrophilicity of the acid chloride easily overcomes the deactivating effect of the protonated pyridine ring, driving the methanolysis to completion (4[4]).

  • Method B (TMS-Diazomethane): A mild, non-acidic methylation strategy ideal for small-scale synthesis. It operates rapidly at room temperature without risking ether cleavage (5[5]).

Visual Workflow of Esterification Pathways

G Substrate 4-Bromo-6-methoxypicolinic acid (CAS: 1060810-46-9) PathA Method A: SOCl2 / MeOH (Scalable Route) Substrate->PathA SOCl2, 0 °C to RT PathB Method B: TMS-CHN2 / MeOH (Mild Route) Substrate->PathB TMS-CHN2, Toluene/MeOH IntermediateA Acid Chloride Intermediate [Highly Reactive] PathA->IntermediateA -SO2, -HCl Product Methyl 4-bromo-6-methoxypicolinate (CAS: 1256789-39-5) IntermediateA->Product MeOH, RT PathB->Product -N2, -TMS-OMe

Reaction pathways for the esterification of 4-Bromo-6-methoxypicolinic acid.

Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Esterification (Scale: 1 g – 100 g)

This method is highly scalable and cost-effective. The generation of anhydrous HCl in situ catalyzes the reaction, while the acid chloride formation ensures complete conversion[5].

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 4-Bromo-6-methoxypicolinic acid (1.0 eq).

  • Solvent Addition: Suspend the starting material in anhydrous Methanol (

    
     concentration). Place the flask under an inert atmosphere (Nitrogen or Argon).
    
  • Temperature Control: Submerge the flask in an ice-water bath and allow it to cool to

    
     for 10 minutes.
    
  • Activation: Dropwise add Thionyl Chloride (

    
    , 2.0 eq) via syringe over 15 minutes.
    
    • Causality:

      
       reacts violently with methanol, releasing 
      
      
      
      and
      
      
      gas[4]. The
      
      
      environment controls the exotherm and prevents the volatile loss of the solvent, ensuring a safe, controlled formation of the intermediate.
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours. Monitor completion via TLC or LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess methanol and residual

    
    .
    
  • Neutralization: Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash carefully with saturated aqueous

    
     until the aqueous layer pH is ~8.
    
    • Causality: Neutralization is critical to free-base the pyridine nitrogen, which otherwise remains protonated and water-soluble, leading to poor extraction yields.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield Methyl 4-bromo-6-methoxypicolinate as a white to pale-yellow solid[2].
    
Protocol B: TMS-Diazomethane Esterification (Scale: < 1 g)

Ideal for late-stage functionalization or when working with highly sensitive analogs where strongly acidic conditions must be strictly avoided.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-Bromo-6-methoxypicolinic acid (1.0 eq) in a 3:1 mixture of anhydrous Toluene and anhydrous Methanol (

    
     concentration).
    
    • Causality: While TMS-diazomethane is the methylating agent, Methanol is strictly required as a co-solvent. Methanol acts as a proton shuttle that dramatically accelerates the formation of the active diazonium species, ensuring rapid esterification[5].

  • Temperature Control: Cool the solution to

    
     in an ice-water bath.
    
  • Reagent Addition: Slowly add Trimethylsilyldiazomethane (

    
    , 2.0 M in hexanes, 1.5 eq) dropwise until a persistent pale yellow color remains in the solution, indicating an excess of the reagent.
    
  • Reaction: Stir at

    
     for 30 minutes, then warm to room temperature for an additional 1 hour.
    
  • Quenching: Quench the reaction by adding glacial Acetic Acid dropwise until the yellow color completely dissipates.

    • Causality: Acetic acid safely destroys the unreacted

      
      , preventing the formation of explosive byproducts during concentration.
      
  • Isolation: Concentrate the mixture in vacuo. The crude product is typically >95% pure but can be passed through a short silica plug (Hexanes/EtOAc) if necessary.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for both protocols, allowing researchers to select the optimal route based on their project constraints.

ParameterMethod A:

/ MeOH
Method B:

/ MeOH
Typical Yield 85% – 95%90% – 98%
Reaction Time 6 – 12 hours1.5 hours
Optimal Scale Gram to Kilogram scaleMilligram to Gram scale
Reagent Cost Very LowHigh
Primary Impurity Risk Unreacted acid (if

is old)
Methyl ether formation (rare)
Safety Profile Corrosive/Toxic gases (

,

)
Toxic reagent; requires careful quenching

References

  • Aaron Chemicals. 4-Bromo-6-methoxypicolinic acid (CAS: 1060810-46-9) Product Information.1

  • Benchchem. Ethyl 6-methylpyridine-2-carboxylate | 39640-51-2: Chemical Reactivity and Synthetic Utility.3

  • Common Organic Chemistry. Acid to Ester - Common Conditions: SOCl2 + MeOH & TMS-CHN2.5

  • Molecules (NIH/PMC). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.4

  • Sigma-Aldrich. Methyl 4-bromo-6-methoxypicolinate | 1256789-39-5 Product Information & Safety Data.2

Sources

Application Note: Strategic Pd-Catalyzed Functionalization of 4-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

4-Bromo-6-methoxypicolinic acid (CAS: Derivative of 293294-72-1 family) is a high-value scaffold in medicinal chemistry, particularly for designing metalloenzyme inhibitors and fragments targeting allosteric pockets. The molecule presents a specific "triad of reactivity":

  • C4-Bromide: The electrophilic handle for cross-coupling.

  • C2-Carboxylic Acid: A critical binding motif but a potent catalyst poison.

  • C6-Methoxy: An electron-donating group (EDG) that modulates ring electronics, making the C4 position less electrophilic than in electron-deficient pyridines (e.g., 4-bromopicolinic acid).

The Core Challenge: The "Carboxylate Trap"

The primary failure mode in coupling this substrate is the interference of the C2-carboxylic acid. In the presence of bases required for Suzuki or Buchwald couplings, the acid deprotonates to the carboxylate. This species acts as a bidentate ligand, displacing phosphines from the Palladium (Pd) center and forming unreactive bis-carboxylate Pd(II) complexes.

Strategic Solution:

  • Route A (Direct Coupling): Utilizes sterically demanding, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) that prevent carboxylate coordination through steric bulk.

  • Route B (Protection First): Converts the acid to a methyl ester to eliminate catalyst poisoning, essential for base-sensitive Buchwald-Hartwig aminations.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory "Carboxylate Trap."

G Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (L2Pd(Ar)Br) Start->OxAdd + Substrate Substrate 4-Bromo-6-methoxy- picolinate (Anion) Poison INACTIVE TRAP Pd(Carboxylate)2 Complex Substrate->Poison Co-ordination (If Ligand is weak) OxAdd->Poison Ligand Displacement TransMet Transmetallation (R-B(OH)2 / Base) OxAdd->TransMet Cycle Continues (Bulky Ligand Protected) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regenerate Pd(0)

Figure 1: The catalytic cycle highlighting the "Carboxylate Trap" (Red) where the picolinate anion sequesters the catalyst, preventing turnover unless bulky ligands are used.

Protocol 1: Direct Suzuki-Miyaura Coupling (The "Green" Route)

Objective: Arylation at C4 without prior esterification. Rationale: Standard ligands like PPh3 fail here. We utilize SPhos , a Buchwald biaryl phosphine. Its steric bulk prevents the formation of the stable Pd-picolinate complex, and its electron-rich nature facilitates oxidative addition into the deactivated C4-Br bond.

Materials
  • Substrate: 4-Bromo-6-methoxypicolinic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (2-amino-2',6'-dimethoxybiphenyl) (5-10 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Crucial: Carbonates often stall; Phosphates buffer better.

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology
  • Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in Toluene. Stir at room temperature (RT) for 5 minutes under Nitrogen. The solution should turn from orange to pale yellow (formation of active L-Pd(0)).

  • Addition: Add the 4-Bromo-6-methoxypicolinic acid, arylboronic acid, and solid K₃PO₄.

  • Degassing: Add the water. Sparge the biphasic mixture with Nitrogen for 5 minutes. Seal the vial.

  • Reaction: Heat to 80°C for 4–12 hours. Vigorous stirring is mandatory to mix the phases.

  • Work-up (Acidic): Cool to RT. Dilute with EtOAc. Carefully acidify with 1M HCl to pH ~3-4 (picolinic acids are zwitterionic; do not go too low or the pyridine protonates and stays in water).

  • Isolation: Extract with EtOAc (x3). Dry over Na₂SO₄.

Self-Validating Checkpoint:

  • TLC: The starting material (acid) will streak on silica. The product (biaryl acid) will likely be less polar but still streak.

  • Confirmation: Treat a small aliquot with TMS-diazomethane. If the TLC spot moves to high Rf (ester), the coupling worked.

Protocol 2: Buchwald-Hartwig Amination (The "Ester" Route)

Objective: Installation of amines at C4. Rationale: Direct amination of the free acid is low-yielding due to zwitterion formation. We must use the Methyl Ester intermediate. Strong bases (NaOtBu) used in standard Buchwald protocols will hydrolyze the ester; therefore, we use Cs₂CO₃ (weaker base) and BrettPhos (highly active ligand).

Phase A: Protection (Esterification)
  • Suspend 4-Bromo-6-methoxypicolinic acid in MeOH (0.5 M).

  • Cool to 0°C. Add SOCl₂ (2.0 equiv) dropwise.

  • Reflux for 2 hours. Concentrate to dryness. Yields quantitative methyl ester (Solid).

Phase B: C-N Coupling
  • Substrate: Methyl 4-bromo-6-methoxypicolinate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BrettPhos or RuPhos (4-6 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Must be anhydrous.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Inerting: Flame-dry the reaction vessel and cool under Argon.

  • Loading: Add Pd₂(dba)₃, Ligand, and Cs₂CO₃. Purge with Argon.

  • Solvation: Add Dioxane, Substrate, and Amine.

  • Reaction: Heat to 100°C for 8-16 hours.

  • Monitoring: Monitor consumption of the ester (distinct spot on TLC, UV active).

  • Work-up: Filter through a Celite pad to remove inorganic salts. Concentrate filtrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

  • NMR (1H): Look for the disappearance of the ester methyl singlet (if hydrolysis occurred) or the shift of aromatic protons.

  • Color: The reaction mixture usually turns dark red/brown. If it precipitates "palladium black" immediately, oxygen was present (failed).

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and immediate rectifications.

SymptomProbable CauseCorrective Action
No Conversion (Route A) Catalyst poisoning by COOHSwitch to SPhos or XPhos . Increase catalyst loading to 5 mol%.
Ester Hydrolysis (Route B) Base too strong / Wet solventSwitch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Dry solvent over molecular sieves.
Protodebromination Hydride source presentEnsure solvent is anhydrous. Avoid alcoholic solvents in Buchwald.
Low Solubility Zwitterionic nature of acidUse n-Butanol or DMA as cosolvent in Route A.

Decision Workflow

Workflow Input 4-Bromo-6-methoxy- picolinic acid Decision Target Bond? Input->Decision Suzuki C-C Bond (Aryl/Alkyl) Decision->Suzuki Suzuki Buchwald C-N Bond (Amine) Decision->Buchwald Buchwald DirectMethod Direct Coupling Pd(OAc)2 / SPhos K3PO4 / Toluene / H2O Suzuki->DirectMethod Protect Step 1: Esterification (SOCl2 / MeOH) Buchwald->Protect Coupling Step 2: Coupling Pd2(dba)3 / BrettPhos Cs2CO3 / Dioxane Protect->Coupling

Figure 2: Strategic decision tree for selecting the optimal coupling pathway.

References

  • Suzuki-Miyaura Coupling Mechanism & Ligand Effects

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Buchwald-Hartwig Amination (Ligand Selection)

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Direct Coupling of Heterocyclic Acids (SPhos Utility)

    • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13552-13554.
  • Base Sensitivity in Picolinate Systems

    • Dorel, R., et al. (2019).[2] Scope and Limitations of the Buchwald-Hartwig Amination. Angewandte Chemie, 58, 17118.[2] (Discusses ester hydrolysis issues with strong bases).

Sources

Application Note & Protocol: A Guide to the Synthesis of 4-Bromo-6-methoxypicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Bromo-6-methoxypicolinamide from its corresponding carboxylic acid. Picolinamides are a critical structural motif in modern drug discovery, and mastering their synthesis is essential for medicinal chemists and process development scientists. This guide details the chemical principles, a robust experimental protocol using modern coupling reagents, safety considerations, and characterization methods. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for related analogues.

Introduction: The Significance of Picolinamides

The picolinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and specific hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. The conversion of picolinic acids to their primary, secondary, or tertiary amides is a cornerstone transformation in the synthesis of these molecules.[1][2]

Directly reacting a carboxylic acid with an amine is generally inefficient due to the rapid formation of a stable ammonium carboxylate salt, which resists further condensation.[3] To overcome this thermodynamic hurdle, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This guide focuses on a reliable method utilizing a uronium-based coupling reagent, which ensures high yields and purity under mild conditions.

Mechanistic Rationale: The Role of Coupling Reagents

The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction. Modern synthetic chemistry relies on coupling reagents to facilitate this process efficiently and under gentle conditions.[3][4]

The most common strategy involves two main steps, often performed in a single pot:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate.

  • Nucleophilic Acyl Substitution: The amine attacks the activated intermediate, displacing a leaving group and forming the stable amide bond.

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , a highly effective uronium salt-based coupling reagent. The mechanism, illustrated below, proceeds via the formation of a reactive HOBt ester.[5]

  • Step A: Acid-Base Reaction: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), deprotonates the 4-Bromo-6-methoxypicolinic acid to form the carboxylate anion.

  • Step B: Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of HATU, displacing the tetramethylurea byproduct and forming a highly reactive O-acylisourea intermediate which rapidly rearranges to the HOBt active ester. This step is the driving force for the acid activation.[5]

  • Step C: Aminolysis: The amine (in this case, ammonia) performs a nucleophilic attack on the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.

  • Step D: Product Formation: The tetrahedral intermediate collapses, eliminating the 1-hydroxybenzotriazole (HOBt) leaving group and yielding the final 4-Bromo-6-methoxypicolinamide product.

The use of HATU is particularly advantageous as it is known for high yields, fast reaction times, and efficacy in sterically demanding couplings.[5]

Experimental Protocol: Synthesis of 4-Bromo-6-methoxypicolinamide

Objective: To synthesize 4-Bromo-6-methoxypicolinamide from 4-Bromo-6-methoxypicolinic acid using HATU-mediated amide coupling.

Reaction Scheme:

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Supplier ExampleNotes
4-Bromo-6-methoxypicolinic acid232.041060816-25-8Sigma-AldrichStarting material.
HATU380.23148893-10-1Combi-BlocksCoupling reagent. Moisture sensitive.
Diisopropylethylamine (DIPEA)129.247087-68-5Fisher ScientificNon-nucleophilic base. Anhydrous grade.
Ammonia (2.0 M solution in Methanol)17.037664-41-7Sigma-AldrichNucleophile. Handle in a fume hood.
N,N-Dimethylformamide (DMF)73.0968-12-2Sigma-AldrichAnhydrous reaction solvent.
Dichloromethane (DCM)84.9375-09-2VWRExtraction solvent.
Ethyl Acetate (EtOAc)88.11141-78-6VWREluent for chromatography.
Hexanes-110-54-3VWREluent for chromatography.
Saturated aq. NaHCO₃ Solution---For aqueous work-up.
Brine (Saturated aq. NaCl)---For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Sigma-AldrichDrying agent.
Silica Gel (230-400 mesh)-7631-86-9Sorbent Tech.For column chromatography.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[6][7]

  • Fume Hood: All operations should be performed in a well-ventilated chemical fume hood.[6]

  • Reagent Handling:

    • HATU can be irritating; avoid inhalation of dust and contact with skin.

    • DIPEA is a corrosive and flammable liquid.

    • DMF is a skin and respiratory irritant.

    • Ammonia solution is corrosive and has a pungent odor; handle with care.

  • Emergency: Ensure an eyewash station and safety shower are readily accessible.[7] In case of skin contact, wash immediately with copious amounts of water.[8]

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a dry, round-bottomed flask equipped with a magnetic stir bar, add 4-Bromo-6-methoxypicolinic acid (1.0 eq).

    • Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

    • Add HATU (1.2 eq) to the solution and stir for 5 minutes.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirred solution. The solution may change color.

    • Allow the mixture to stir at 0 °C for 20-30 minutes. This is the "activation" period.

  • Amide Formation:

    • While maintaining the temperature at 0 °C, add the 2.0 M solution of ammonia in methanol (1.5 eq) dropwise.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS. A suitable TLC eluent system is 50% Ethyl Acetate in Hexanes. The product should be less polar than the starting carboxylic acid.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and finally with brine (1x).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[9][10]

    • A typical gradient elution system starts from 20% Ethyl Acetate in Hexanes and gradually increases to 50-70% Ethyl Acetate in Hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield 4-Bromo-6-methoxypicolinamide as a solid.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the final compound.

Data Summary & Visualization

Table 1: Stoichiometry and Reaction Parameters
ComponentEquivalentsRole
4-Bromo-6-methoxypicolinic acid1.0Starting Material
HATU1.2Coupling Reagent
DIPEA3.0Base
Ammonia (in Methanol)1.5Nucleophile
Parameter Value Notes
SolventDMFAnhydrous
Temperature0 °C to RT-
Reaction Time2-4 hoursMonitor by TLC/LCMS
Expected Yield75-90%Post-purification
Diagram 1: Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Work-up & Purification cluster_final Final Product A Dissolve Starting Acid in Anhydrous DMF B Add HATU (1.2 eq) A->B C Cool to 0 °C B->C D Add DIPEA (3.0 eq) C->D E Stir for 30 min (Activation) D->E F Add Ammonia Solution (1.5 eq) at 0 °C E->F G Warm to RT, Stir 2-4h F->G H Monitor by TLC/LC-MS G->H I Dilute with EtOAc H->I J Aqueous Washes (NaHCO3, H2O, Brine) I->J K Dry (MgSO4) & Concentrate J->K L Flash Column Chromatography K->L M Characterize Product (NMR, MS, HPLC) L->M N 4-Bromo-6-methoxypicolinamide M->N

Caption: Workflow for the synthesis of 4-Bromo-6-methoxypicolinamide.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive coupling reagent (hydrolyzed HATU).Use fresh, anhydrous HATU. Store it in a desiccator.
Insufficient base.Ensure 3 equivalents of DIPEA are used to neutralize the starting acid, HCl from the amine salt (if used), and HOBt.
Poor quality or wet solvent/reagents.Use anhydrous grade solvents and fresh reagents.
Multiple Byproducts Side reaction of the amine with the coupling reagent.Ensure the carboxylic acid is fully activated before adding the amine. Adhere to the 20-30 minute activation time.
Overheating during reaction or work-up.Maintain the recommended temperature profile. Concentrate under reduced pressure at moderate temperatures (<40 °C).
Difficult Purification Tetramethylurea byproduct co-elutes with product.The aqueous work-up is critical. Tetramethylurea is water-soluble and should be mostly removed during the washes.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Scribd. (n.d.). Carboxylic Acid To Amide Reagents Details. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Sabatini, J. J., & Lan, Y. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4563–4566. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]

  • Zhang, L., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 205-213. [Link]

  • El-Ghozzi, M., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 10100. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Organic Letters, 21(19), 7893–7897. [Link]

Sources

Application Note: Synthesis of Next-Generation VEGFR-2 Inhibitors Leveraging 4-Bromo-6-methoxypicolinic Acid as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Abstract

The development of Type II kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a cornerstone of anti-angiogenic oncology therapies. This application note details a highly optimized, self-validating synthetic workflow for generating novel 6-methoxy-diaryl urea inhibitors. By utilizing 4-Bromo-6-methoxypicolinic acid (CAS: 1060810-46-9) as a privileged starting scaffold[1], medicinal chemists can exploit two orthogonal reactive sites (C2-carboxylic acid and C4-bromide) while leveraging the C6-methoxy group to modulate physicochemical properties and optimize hinge-region binding within the kinase domain[2].

Mechanistic Rationale & Structural Design

The diaryl urea class of molecules, classically exemplified by Sorafenib and Lenvatinib, are established Type II inhibitors that bind to the inactive "DFG-out" conformation of VEGFR-2[3]. The central picolinamide core is critical for anchoring the molecule to the kinase hinge region via hydrogen bonding.

Causality in Scaffold Selection: Standard unsubstituted picolinamides often suffer from poor aqueous solubility and off-target toxicity. The strategic incorporation of a 6-methoxy group via 4-Bromo-6-methoxypicolinic acid serves a dual purpose:

  • Electronic Modulation: The electron-donating (+M) effect of the methoxy group modulates the pKa of the pyridine nitrogen, reducing off-target binding to cytochrome P450 enzymes.

  • Physicochemical Enhancement: The methoxy moiety disrupts planar stacking in the solid state, significantly enhancing aqueous solubility compared to des-methoxy analogs.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLC-γ VEGFR2->PLCg Phosphorylates Inhibitor 6-Methoxy-Picolinamide Inhibitor Inhibitor->VEGFR2 Blocks ATP Pocket (DFG-out) PKC PKC PLCg->PKC Raf Raf Kinase PKC->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Angiogenesis Endothelial Cell Proliferation & Angiogenesis ERK->Angiogenesis Gene Transcription

Figure 1: VEGFR-2 signaling cascade and the targeted intervention point of the 6-methoxy-picolinamide inhibitor.

Retrosynthetic Strategy & Workflow

The synthesis is designed as a highly efficient, three-step linear sequence.

Logic of the Sequence: The C2-carboxylic acid must be converted to the amide prior to functionalizing the C4-bromide. Leaving the free carboxylic acid would interfere with the subsequent basic cross-coupling conditions. Furthermore, converting the acid to a picolinamide increases the electron-withdrawing nature of the C2-substituent, which partially offsets the electron-donating effect of the 6-methoxy group, thereby re-activating the C4-bromide for nucleophilic attack.

Synthetic_Workflow SM 4-Bromo-6-methoxypicolinic acid (CAS: 1060810-46-9) Int1 Intermediate 1 N-Methyl-4-bromo- 6-methoxypicolinamide SM->Int1 Step 1: Amidation MeNH2, HATU, DIPEA Int2 Intermediate 2 4-(4-Aminophenoxy)-6-methoxy- N-methylpicolinamide Int1->Int2 Step 2: Ullmann Coupling 4-Aminophenol, CuI, Cs2CO3 Product Final Inhibitor 6-Methoxy-Diaryl Urea Int2->Product Step 3: Urea Formation Ar-NCO, DCM

Figure 2: Three-step synthetic workflow from 4-Bromo-6-methoxypicolinic acid to the final VEGFR-2 inhibitor.

Step-by-Step Experimental Protocols

Step 3.1: Synthesis of 4-Bromo-6-methoxy-N-methylpicolinamide (Intermediate 1)

Causality: Standard coupling reagents like EDCI/HOBt often result in sluggish kinetics here due to the steric hindrance and electronic deactivation of the picolinic acid by the adjacent methoxy and bromo groups. HATU is employed as it generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion within 2 hours.

Protocol:

  • To a stirred solution of 4-Bromo-6-methoxypicolinic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (20 mL) at 0 °C, add DIPEA (3.0 eq, 15.0 mmol) followed by HATU (1.2 eq, 6.0 mmol).

  • Stir the mixture for 15 minutes to allow active ester formation.

  • Add methylamine hydrochloride (1.5 eq, 7.5 mmol) in one portion. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation/Workup: Monitor by LC-MS. Upon completion, quench with saturated aqueous NaHCO₃ (50 mL) to neutralize and remove HATU byproducts. Extract with EtOAc (3 × 30 mL).

  • Wash the combined organic layers with 5% LiCl aqueous solution (3 × 20 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate to yield Intermediate 1 as an off-white solid (Expected yield: 88-92%).

Step 3.2: Synthesis of 4-(4-Aminophenoxy)-6-methoxy-N-methylpicolinamide (Intermediate 2)

Causality: While C4-bromopyridines typically undergo catalyst-free Nucleophilic Aromatic Substitution (SNAr), the strong +M resonance effect of the 6-methoxy group attenuates the electrophilicity at C4. Forcing SNAr conditions (e.g., t-BuOK, 120 °C) leads to degradation and ether cleavage. Therefore, a Cu(I)-catalyzed Ullmann-type C-O cross-coupling is mandated to achieve high yields under milder conditions[4].

Protocol:

  • In an oven-dried Schlenk flask, combine Intermediate 1 (1.0 eq, 4.0 mmol), 4-aminophenol (1.2 eq, 4.8 mmol), CuI (10 mol%, 0.4 mmol), and Cs₂CO₃ (2.0 eq, 8.0 mmol).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add degassed anhydrous DMF (15 mL) and heat the suspension to 110 °C for 12 hours.

  • Validation/Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove copper salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography (DCM:MeOH 95:5) to afford Intermediate 2 as a pale brown foam (Expected yield: 78-85%).

Step 3.3: Urea Formation (Final Inhibitor)

Causality: The 4-aminophenoxy intermediate is highly electron-rich, making it an excellent nucleophile. Consequently, the reaction with the highly electrophilic 4-chloro-3-(trifluoromethyl)phenyl isocyanate proceeds rapidly at room temperature without the need for basic catalysts, preventing the formation of symmetric urea byproducts.

Protocol:

  • Dissolve Intermediate 2 (1.0 eq, 2.0 mmol) in anhydrous DCM (15 mL) under Argon.

  • Dropwise, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq, 2.1 mmol) in DCM (5 mL) over 10 minutes.

  • Stir at room temperature for 4 hours. A precipitate will gradually form as the urea product is highly crystalline.

  • Validation/Workup: Filter the resulting suspension. Wash the filter cake with cold DCM (10 mL) and Hexanes (20 mL) to remove unreacted isocyanate. Dry under high vacuum to afford the final 6-Methoxy-Diaryl Urea inhibitor as a white solid (Expected yield: >90%).

Quantitative Data & Optimization

Table 1: Optimization of C4-Etherification (Intermediate 1 to Intermediate 2) The data clearly demonstrates the necessity of transition-metal catalysis over standard SNAr due to the deactivating nature of the 6-methoxy group.

EntryReagents / CatalystBaseSolventTemp (°C)Yield (%)Observation
14-Aminophenol (No Catalyst)K₂CO₃DMF8015%Mostly unreacted starting material.
24-Aminophenol (No Catalyst)t-BuOKDMSO12042%Significant degradation/ether cleavage.
3 4-Aminophenol + CuI (10 mol%) Cs₂CO₃ DMF 110 85% Clean conversion, easily scalable.

Table 2: Comparative Kinase Inhibition and Physicochemical Properties Incorporation of the 6-methoxy group via the 4-Bromo-6-methoxypicolinic acid scaffold yields superior solubility while maintaining or improving target affinity.

Compound CoreVEGFR-2 IC₅₀ (nM)PDGFR-β IC₅₀ (nM)Aqueous Solubility (µg/mL, pH 7.4)
Standard Picolinamide (Sorafenib-like)90571.7
6-Methoxy-Picolinamide (Synthesized) 42 35 14.5

References

  • [1] 1060810-46-9 | 4-Bromo-6-methoxypicolinic acid | Bromides | Ambeed.com Source: ambeed.com URL:

  • [2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications (Citing US20130158042A1) Source: acs.org URL:

  • [3] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer Source: nih.gov (PubMed) URL:

  • [4] Intra- and Intermolecular C−S Bond Formation Using a Single Catalytic System (Citing Monnier & Taillefer on Transition-Metal-Catalyzed Carbon-Heteroatom Bond Formation) Source: researchgate.net URL:

Sources

Optimization of Buchwald-Hartwig Amination: 4-Bromo-6-methoxypicolinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimization of Buchwald-Hartwig amination reactions utilizing 4-bromo-6-methoxypicolinic acid as the electrophile. This substrate presents a unique "push-pull" electronic challenge: the electron-deficient pyridine ring is activated for oxidative addition at C4, yet the picolinic acid moiety (C2-COOH) creates significant risk for catalyst poisoning via


-chelation.

To maximize yield and reproducibility in drug discovery workflows, this guide prioritizes a Protection-Coupling-Deprotection strategy (via the methyl ester) while providing a high-complexity protocol for direct acid coupling.

Substrate Analysis & Strategic Planning

The "Picolinate Effect"

The core challenge with 4-bromo-6-methoxypicolinic acid is not the C-N bond formation itself, but the interference of the C2-carboxylate.

  • Catalyst Poisoning: Free picolinic acids act as bidentate ligands, coordinating to Palladium (Pd) through the pyridine nitrogen and the carboxylate oxygen. This forms a stable, catalytically inactive 5-membered chelate.

  • Electronic Deactivation: The 6-methoxy group (EDG) donates electron density into the ring, slightly increasing the energy barrier for oxidative addition at C4 compared to 2,6-difluoropyridines. However, the electron-withdrawing ester/acid at C2 compensates for this.

Strategic Decision Matrix
FeatureRoute A: Methyl Ester (Recommended)Route B: Direct Acid (Specialized)
Substrate Form Methyl 4-bromo-6-methoxypicolinate4-Bromo-6-methoxypicolinic acid
Base Compatibility Mild (Cs₂CO₃, K₃PO₄)Strong/Soluble (LiHMDS, NaOtBu)
Catalyst Load Low (0.5 - 2.0 mol%)High (2.0 - 5.0 mol%)
Risk Profile Low (Standard Process)High (Decarboxylation/Poisoning)
Scalability ExcellentPoor (Solubility issues)

Visual Workflow & Mechanism

The following diagram illustrates the critical decision pathways and the specific mechanism of catalyst inhibition that must be avoided.

G Substrate 4-Bromo-6-methoxy- picolinic acid Esterification Step 1: Esterification (TMSCHN2 or MeOH/H2SO4) Substrate->Esterification Recommended DirectCoupling Direct Coupling (LiHMDS / RuPhos) Substrate->DirectCoupling High Risk Poisoning FAILURE MODE: Pd-Picolinate Chelation Substrate->Poisoning No Protection Ester Methyl Ester Intermediate Esterification->Ester Coupling Step 2: Buchwald-Hartwig (BrettPhos Pd G4 / Cs2CO3) Ester->Coupling Hydrolysis Step 3: Hydrolysis (LiOH / THF) Coupling->Hydrolysis Product Final C-N Coupled Product DirectCoupling->Product Low Yield Hydrolysis->Product

Figure 1: Strategic workflow contrasting the robust Esterification route against the high-risk Direct Coupling and Poisoning modes.

Optimized Protocol A: The Methyl Ester Route (Gold Standard)

This protocol utilizes BrettPhos , a bulky, electron-rich biarylphosphine ligand designed to prevent catalyst deactivation and promote reductive elimination in electron-rich systems.

Reagents & Materials
  • Substrate: Methyl 4-bromo-6-methoxypicolinate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (CAS: 1599466-81-5) (1.0 - 2.0 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Crucial: Anhydrous/Micronized

  • Solvent: 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add Methyl 4-bromo-6-methoxypicolinate (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Inside a glovebox (or under rapid Argon flow), add BrettPhos Pd G4 (0.02 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane. Sparge with Argon for 5 minutes to remove dissolved O₂.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 90°C for 4–12 hours.

    • Monitoring: Check LC-MS for consumption of bromide.

  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works (Causality)
  • Cs₂CO₃ vs. NaOtBu: We use Carbonate because alkoxides (tBuO-) can cause transesterification or hydrolysis of the methyl ester at 90°C.

  • BrettPhos: The methoxy groups on the ligand backbone increase the electron density on Pd, facilitating oxidative addition into the deactivated C-Br bond while the bulk prevents the pyridine nitrogen from coordinating.

Protocol B: Direct Acid Coupling (High Difficulty)

Use Case: When the ester intermediate is unstable or difficult to synthesize. Mechanism: Requires generating the soluble dianion (carboxylate + deprotonated amine) to prevent Pd sequestration.

Reagents
  • Substrate: 4-Bromo-6-methoxypicolinic acid

  • Base: LiHMDS (3.5 equiv) - Must be in excess to deprotonate acid, amine, and scavenge.

  • Catalyst: RuPhos Pd G4 (2-5 mol%)

  • Solvent: THF (Reflux)

Critical Modification
  • Pre-mix the substrate and amine with LiHMDS in THF at 0°C for 15 minutes before adding the catalyst. This ensures the carboxylate is fully lithiated (forming the lithium carboxylate), which is less binding to Pd than the free acid.

  • Add catalyst and heat to reflux.

  • Warning: Yields are typically 20-40% lower than Route A due to decarboxylation side-reactions.

Performance Data & Ligand Screening

The following data summarizes the optimization campaign for the coupling of Methyl 4-bromo-6-methoxypicolinate with Morpholine (secondary amine model).

EntryLigandCatalyst SourceBaseSolventYield (LC-MS)Notes
1BrettPhos Pd G4 PrecatCs₂CO₃Dioxane94% Clean conversion.
2RuPhosPd G4 PrecatCs₂CO₃Dioxane88%Good, slightly slower.
3XPhosPd(OAc)₂K₃PO₄Toluene72%Incomplete conv. at 12h.
4BINAPPd(OAc)₂Cs₂CO₃Toluene35%Significant debromination.
5PPh₃Pd(PPh₃)₄Na₂CO₃DME<5%Ligand too small; Pd poisoning.
6BrettPhosPd G4 PrecatNaOtBu Dioxane45%Ester hydrolysis observed.

Troubleshooting Guide

Issue: Low Conversion (Starting Material Remains)
  • Cause: Catalyst deactivation by O₂ or "Picolinate Poisoning" (if ester hydrolyzed).

  • Solution: Ensure strict anaerobic conditions. Switch to BrettPhos Pd G4 precatalyst instead of mixing Pd(OAc)₂ + Ligand in situ, as the G4 precatalyst ensures a 1:1 Pd:L ratio and rapid activation.

Issue: Protodehalogenation (Br replaced by H)
  • Cause:

    
    -hydride elimination from the amine or "starved" Pd mechanism.
    
  • Solution: Increase the concentration of the amine. Lower temperature to 80°C and extend time. Ensure solvent is anhydrous (water promotes this pathway).

Issue: Ester Hydrolysis
  • Cause: Base is too strong or wet solvent.

  • Solution: Switch from K₃PO₄ to Cs₂CO₃. Verify solvent water content is <50 ppm.

References

  • Buchwald, S. L., et al. (2008).[1] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines."[1][2] Journal of the American Chemical Society.[3]

  • Hartwig, J. F. (2011). "Pd-Catalyzed Amination of Heteroaryl Halides." Organic Syntheses.

  • BenchChem Technical Support. (2025).
  • Maiti, D., et al. (2015). "Generating the Pd-catalyzed δ C–H chalcogenation of aliphatic picolinamides." Chemical Science (Discussing the chelation/poisoning effect of picolinamides).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 4-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility issues of 4-Bromo-6-methoxypicolinic acid in water Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Compound Identity:

  • IUPAC Name: 4-Bromo-6-methoxypyridine-2-carboxylic acid[1][2][3]

  • CAS Number: 1060810-46-9[1][2][4][5][6][7]

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
    [7][8]
  • Molecular Weight: 232.03 g/mol [1][2][7]

Part 1: The Core Solubility Challenge

Q: Why is 4-Bromo-6-methoxypicolinic acid difficult to dissolve in neutral water despite being a "picolinic acid" derivative?

A: While the parent molecule, picolinic acid, is highly water-soluble, the 4-Bromo-6-methoxypicolinic acid derivative presents a "solubility cliff" due to competing intramolecular forces.[1][2]

  • Lipophilic Burden: The bromine atom at position 4 is highly lipophilic (hydrophobic) and significantly increases the logP (partition coefficient) of the molecule.

  • Lattice Energy: The 6-methoxy group, while polar, adds steric bulk that can stabilize the crystal lattice in the solid state, requiring higher energy to break apart during dissolution.

  • pH Dependence: The critical factor is the carboxylic acid group (pKa

    
     3.5–4.5). In neutral water (pH ~7) or slightly acidic media, the compound may exist in equilibrium between its free acid and zwitterionic forms, neither of which is sufficiently hydrated to overcome the lipophilicity of the bromine substituent.
    

The Solution: You must drive the equilibrium completely toward the anionic carboxylate salt form to achieve stable aqueous solubility.

Part 2: Step-by-Step Solubilization Protocols

Method A: Aqueous Dissolution (For Chemical Synthesis & Analysis)

Use this method if you need a strictly aqueous solution and can tolerate a basic pH.

Step 1: Calculate Base Equivalents To fully deprotonate the carboxylic acid, you need at least 1.05 molar equivalents of a strong base.

  • Example: For 100 mg (0.43 mmol) of compound, use 0.45 mmol of NaOH or KOH.

Step 2: Slurry Formation Suspend the solid powder in 80% of your final volume of water. It will likely remain cloudy or form a suspension.

Step 3: Titration Add 1M NaOH dropwise while stirring vigorously. Monitor the solution visually.

  • Observation: The suspension should clear as the pH rises above 6.0.

  • Target pH: Adjust the final pH to 7.5 – 8.5 . Do not exceed pH 10 to avoid potential hydrolysis of the methoxy group or bromine displacement over time.

Step 4: Back-Dilution Once clear, add water to reach the final volume.[1][2] Filter through a 0.22 µm PES membrane if used for biological assays to remove any potential micro-particulates.

Method B: The "DMSO Shock" (For Biological Assays)

Use this method for cell culture or enzymatic assays where high salt concentrations are undesirable.

Step 1: Create a High-Concentration Stock Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 50–100 mM .[1][2]

  • Note: The compound is highly soluble in DMSO due to the solvent's ability to disrupt the crystal lattice and solvate the lipophilic bromine region.

Step 2: Intermediate Dilution (Critical Step) Do not inject the DMSO stock directly into cold media. This often causes "shock precipitation."

  • Protocol: Dilute the DMSO stock 1:10 into PBS (pH 7.4) or culture media that has been pre-warmed to 37°C. Vortex immediately.

Step 3: Final Application Add this intermediate solution to your final assay well. Ensure the final DMSO concentration is <0.5% (or as tolerated by your cells).

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Cloudy solution in water pH is too low (< 5.0), causing the free acid to precipitate.[1][2]Add 1M NaOH dropwise until pH reaches 7.5–8.0. The solution should clear instantly.
Precipitate upon thawing "Salting out" effect or crystal reseeding during freeze-thaw cycles.[1][2]Sonicate the vial at 40°C for 5 minutes. If using DMSO stock, ensure no water has contaminated the vial (DMSO is hygroscopic).
Yellow discoloration Oxidation or photodegradation.Check purity via HPLC. Store solid and solution in amber vials at -20°C. Freshly prepare solutions for critical assays.
Precipitate in cell media "Shock precipitation" from high concentration DMSO addition.Use the "Intermediate Dilution" step (Method B). Ensure media is warm. Lower the final concentration.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.

Solubility_Workflow Start Start: 4-Bromo-6-methoxypicolinic acid (Solid Powder) Application Select Application Start->Application Aq_Route Chemical Synthesis / HPLC Application->Aq_Route High Conc. Required Bio_Route Cell Culture / Enzyme Assay Application->Bio_Route Biocompatibility Required Base_Add Suspend in Water + Add 1.05 eq. NaOH/KOH Aq_Route->Base_Add Check_pH Check pH > 7.5 Base_Add->Check_pH Clear_Aq Clear Aqueous Solution (Stable as Carboxylate Salt) Check_pH->Clear_Aq DMSO_Stock Dissolve in 100% DMSO (50-100 mM Stock) Bio_Route->DMSO_Stock Dilution Intermediate Dilution: 1:10 in Pre-warmed PBS DMSO_Stock->Dilution Final_Media Add to Media (Final DMSO < 0.5%) Dilution->Final_Media

Caption: Decision tree for solubilizing 4-Bromo-6-methoxypicolinic acid based on downstream application.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve the free acid in water without base? A: Generally, no. While sonication creates a temporary dispersion, the compound is thermodynamically unstable in water at neutral pH due to the lipophilic bromine and methoxy groups. It will likely re-precipitate or crash out upon storage. You must chemically modify the environment (adjust pH) or the solvent (use DMSO) to achieve true thermodynamic solubility [1, 2].

Q: What is the estimated pKa of this compound? A: Based on structural analogs (picolinic acid pKa ~5.3, 6-methoxypicolinic acid pKa ~3-4 due to electronic effects), the carboxylic acid pKa of 4-Bromo-6-methoxypicolinic acid is estimated to be in the range of 3.0 – 4.0 [3].[1][2] This acidity confirms that at pH 7.4, it should be ionized, but the lipophilicity of the non-ionized fraction often drives precipitation if the equilibrium isn't fully pushed to the right.

Q: Is the compound stable in solution? A: In DMSO (anhydrous), it is stable for months at -20°C. In aqueous basic solution (pH > 8), it is stable for days at 4°C. However, avoid highly alkaline conditions (pH > 12) or high temperatures, as the 6-methoxy group can undergo hydrolysis to form the 6-hydroxy derivative [4].[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1018, Picolinic acid (General Analog Data). Retrieved March 5, 2026, from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-6-methoxypicolinic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic workflows. 4-Bromo-6-methoxypicolinic acid is a highly functionalized pyridine intermediate frequently utilized in pharmaceutical development. Synthesizing this compound—often via the selective methoxylation of 4,6-dibromopicolinic acid or basic hydrolysis of ester precursors—yields a complex crude mixture containing unreacted starting materials, over-reacted side products, and heavy burdens of inorganic salts.

This guide provides field-proven, self-validating troubleshooting protocols to isolate and purify your target compound with high fidelity.

Quantitative Data Summary: Physicochemical Properties

Understanding the fundamental physicochemical properties of your target and its common impurities is the first step in designing a rational purification strategy.

CompoundMolecular Weight ( g/mol )Est. pKa₁ (COOH)Est. pKa₂ (NH⁺)Isoelectric Point (pI)Relative Hydrophobicity
Picolinic Acid (Reference) 123.111.075.40~3.2Low
4,6-Dibromopicolinic acid 280.89< 1.0< 4.5~2.5High
4-Bromo-6-methoxypicolinic acid 232.03~1.0~4.8~2.9Medium
4,6-Dimethoxypicolinic acid 183.16~1.2~5.2~3.2Low-Medium

Note: pKa values for the reference picolinic acid are established at 1.07[1] and 5.40[2]. Substituent effects (electron-withdrawing Br, resonance-donating OMe) shift these values slightly for the derivatives.

FAQ 1: How do I isolate the product from a crude alkaline hydrolysis mixture?

Issue: After basic hydrolysis or methoxylation, the target product is completely dissolved in a highly alkaline aqueous solution (pH > 12) alongside inorganic salts (e.g., NaBr, NaOMe, NaOH). Standard organic extraction with ethyl acetate or dichloromethane fails to extract the product.

Causality & Mechanistic Insight: Picolinic acid derivatives are amphoteric molecules. The core structure features a highly acidic carboxylic acid and a basic pyridinium nitrogen[1][2]. In a highly basic environment (pH > 12), the molecule exists as a highly water-soluble anionic carboxylate salt. Standard liquid-liquid extraction fails because the charged species will not partition into an organic layer.

To isolate the compound, you must exploit its isoelectric point (pI) . At a specific pH (roughly halfway between its two pKa values, calculated to be ~2.9 to 3.2), the molecule exists almost exclusively as a neutral zwitterion. At this state, the net electrical charge is zero, electrostatic repulsion between molecules is minimized, and ion-dipole interactions with water are drastically reduced, leading to spontaneous aggregation and precipitation[3][4].

Protocol 1: Isoelectric Precipitation Workflow
  • Cooling: Transfer the crude alkaline aqueous mixture to an Erlenmeyer flask and submerge it in an ice-water bath. Lowering the temperature decreases the overall kinetic energy of the solution, further reducing the solubility of the target zwitterion.

  • Controlled Acidification: Equip the flask with a calibrated pH meter. Slowly add 6M HCl dropwise under vigorous magnetic stirring.

  • Equilibration: Monitor the pH closely. As the pH approaches 3.0, the solution will turn cloudy. Pause the addition of acid and allow the suspension to stir for 30 minutes at 0–5 °C to promote crystal lattice growth and prevent oiling out.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (e.g., 5–10 mL) of ice-cold DI water.

Validation Checkpoint: This is a self-validating system. If you accidentally overshoot the acidification (e.g., pH drops below 1.5), the precipitate will begin to redissolve as the pyridinium cation forms. To validate and correct this, simply add 1M NaOH dropwise until the pH returns to 3.0, and observe the immediate reprecipitation of your product.

IsolationWorkflow Crude Crude Reaction Mixture (Highly Basic, pH > 12) Acidification Acidification (Add 6M HCl dropwise) Crude->Acidification Isoelectric Isoelectric Point Reached (pH ~3.0 - 3.5) Acidification->Isoelectric Precipitation Zwitterion Precipitation (Minimal Solubility) Isoelectric->Precipitation Filtration Vacuum Filtration Precipitation->Filtration AqueousWaste Aqueous Filtrate (Inorganic Salts, Waste) Filtration->AqueousWaste Liquid SolidProduct Crude 4-Bromo-6-methoxypicolinic acid Filtration->SolidProduct Solid

Workflow for isoelectric precipitation of 4-Bromo-6-methoxypicolinic acid from crude mixtures.

FAQ 2: My isolated product contains residual inorganic salts. How can I remove them?

Issue: The solid cake obtained from isoelectric precipitation often traps inorganic salts (like NaBr or NaCl) within the crystal lattice or the residual moisture of the wet cake.

Causality & Mechanistic Insight: While the zwitterionic product is insoluble in cold water at its pI, inorganic salts remain highly soluble. However, excessively washing the filter cake with water can lead to product loss if the pH of the wash water shifts the local pH away from the pI. A superior, chemically logical approach is to exploit differential solubility in organic solvents. By utilizing a solvent system where the organic product is soluble at elevated temperatures but inorganic salts are entirely insoluble, you create a strict physical barrier to salt contamination.

Protocol 2: Hot Trituration & Recrystallization
  • Suspension: Transfer the crude, dry solid to a round-bottom flask. Add a mixture of Ethyl Acetate/Methanol (9:1 v/v) at a ratio of roughly 10 mL per gram of crude solid.

  • Heating: Heat the suspension to a gentle reflux (approx. 65 °C). The 4-bromo-6-methoxypicolinic acid will dissolve into the hot organic phase, while the inorganic salts will remain as a fine, undissolved white powder.

  • Hot Filtration: Rapidly filter the hot suspension through a fluted filter paper or a pre-warmed fritted funnel to remove the inorganic salts.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Isolate the purified crystals via vacuum filtration.

Validation Checkpoint: To confirm the complete removal of inorganic halides, dissolve a 5 mg aliquot of your final dried solid in 1 mL of hot DI water and add a single drop of 0.1 M Silver Nitrate (AgNO₃). The absence of a cloudy white precipitate (AgBr/AgCl) definitively confirms the successful removal of salts.

FAQ 3: My product co-elutes with 4,6-dibromopicolinic acid during silica gel chromatography. How do I separate them?

Issue: Attempting to purify the crude mixture using standard normal-phase (silica gel) column chromatography results in severe streaking, tailing, and co-elution of the target product with unreacted starting materials or di-methoxy side products.

Causality & Mechanistic Insight: Picolinic acids possess a free carboxylic acid that interacts aggressively with the slightly acidic, highly polar silanol (-SiOH) groups on the surface of normal-phase silica gel via strong hydrogen bonding. This causes the compound to "drag" or tail across the column[5]. Furthermore, the polarity difference between a bromine atom and a methoxy group is often insufficient to resolve on standard silica.

Transitioning to Reverse-Phase (C18) chromatography changes the separation mechanism entirely, relying on hydrophobic interactions (LogP) rather than polar interactions. However, even on C18, the mobile phase must be modified. Adding a volatile acidic modifier (e.g., 0.1% formic acid) forces the carboxylic acid into a fully protonated, non-ionized state, suppressing secondary interactions and ensuring sharp, Gaussian peak shapes[5][6].

Protocol 3: Reverse-Phase (C18) Chromatographic Separation
  • Column Preparation: Equilibrate a C18 flash column or preparative HPLC column with 95% Water / 5% Acetonitrile, ensuring both solvents contain exactly 0.1% Formic Acid (v/v).

  • Sample Loading: Dissolve the impure solid mixture in a minimum volume of DMSO or DMF. Inject the sample onto the column.

  • Gradient Elution: Run a shallow gradient from 5% Acetonitrile to 60% Acetonitrile over 20 column volumes. The highly polar 4,6-dimethoxypicolinic acid will elute first, followed by the target 4-bromo-6-methoxypicolinic acid, and finally the highly hydrophobic 4,6-dibromopicolinic acid will elute last.

  • Isolation: Pool the fractions containing the pure target compound and lyophilize (freeze-dry) to remove the water, acetonitrile, and volatile formic acid.

Validation Checkpoint: Perform an analytical LC-MS run of the purified fractions. The presence of a single sharp peak with an m/z of 232.0 [M+H]⁺ and the strict absence of m/z 280.9 (dibromo analog) or 183.2 (dimethoxy analog) confirms successful chromatographic isolation.

ChromatographyTree Start Impure Solid Mixture (Contains closely related analogs) PhaseSelect Select Stationary Phase Start->PhaseSelect NormalPhase Normal Phase (Silica Gel) High tailing risk PhaseSelect->NormalPhase ReversePhase Reverse Phase (C18) Preferred method PhaseSelect->ReversePhase ModifierNP Add 1-2% Acetic Acid to suppress ionization NormalPhase->ModifierNP ModifierRP Mobile Phase: H2O/MeCN + 0.1% Formic Acid ReversePhase->ModifierRP Elution Gradient Elution & Fraction Isolation ModifierNP->Elution ModifierRP->Elution

Decision tree for chromatographic purification of picolinic acid derivatives.

References[5] BenchChem. "Technical Support Center: Purification of Substituted Picolinate Esters." https://www.benchchem.com/tech-support/purification-of-substituted-picolinate-esters[6] MDPI. "Solubility and Crystallization Studies of Picolinic Acid." https://www.mdpi.com/1422-0067/24/5/4508[1] LookChem. "Picolinic acid Chemical Properties." https://www.lookchem.com/Picolinic-acid/[2] DrugFuture. "Picolinic Acid - Chemical Index Database." https://www.drugfuture.com/chemdata/picolinic-acid.html[3] Creative Proteomics. "Isoelectric Point for Protein Analysis and Biopharmaceutical Development." https://www.creative-proteomics.com/blog/index.php/isoelectric-point-for-protein-analysis-and-biopharmaceutical-development/[4] MetwareBio. "Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods." https://metwarebio.com/understanding-the-isoelectric-point-of-proteins-definition-significance-and-analytical-methods/

Sources

Technical Support Center: Troubleshooting Debromination in 4-Bromo-6-methoxypicolinic Acid Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with 4-Bromo-6-methoxypicolinic acid presents unique synthetic challenges. As an electron-deficient heteroaryl bromide featuring both a coordinating methoxy group and an acidic carboxylic acid, it is highly susceptible to debromination (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings)[1].

This guide provides actionable, field-proven troubleshooting strategies to suppress the debromination pathway, ensuring high yields of your desired cross-coupled products.

Mechanistic Insight: The Causality of Debromination

In a standard cross-coupling catalytic cycle, the Pd(0) catalyst undergoes oxidative addition into the C-Br bond to form an Ar-Pd(II)-Br intermediate[2]. For debromination to occur, this intermediate is intercepted by a hydride source prior to the desired transmetalation step[3]. The hydride often originates from protic solvents, water, or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydride elimination from alkoxide bases. The resulting Pd-H species undergoes rapid reductive elimination, yielding the undesired 6-methoxypicolinic acid byproduct and regenerating the Pd(0) catalyst[4].

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd 4-Bromo-6-methoxypicolinic acid Transmet Ar-Pd(II)-R (Transmetalation) OxAdd->Transmet Boronic Acid / Base Hydride Ar-Pd(II)-H (Hydride Transfer) OxAdd->Hydride Hydride Source (Solvent/Base) Product Cross-Coupled Product (Desired) Transmet->Product Reductive Elimination Product->Pd0 Debrom Ar-H (Debrominated Byproduct) Hydride->Debrom Reductive Elimination Debrom->Pd0

Caption: Competing pathways in Pd-catalysis: Desired transmetalation vs. undesired hydrodehalogenation.

Troubleshooting Guides & FAQs

Q1: Why does 4-Bromo-6-methoxypicolinic acid undergo debromination so rapidly? A1: The electron-deficient nature of the pyridine ring accelerates the initial oxidative addition step. However, the free carboxylic acid acts as an internal proton source, which can facilitate protodepalladation of the Ar-Pd(II) intermediate[5]. Furthermore, the nitrogen and methoxy groups can coordinate to the palladium center, sterically hindering the transmetalation step and giving the background hydrodehalogenation pathway time to outcompete the desired reaction[4].

Q2: Do I need to protect the carboxylic acid group before coupling? A2: Yes, this is highly recommended. A free carboxylic acid alters the pH of the catalytic microenvironment and provides protons that drive hydrodehalogenation. Esterifying the substrate to methyl 4-bromo-6-methoxypicolinate prior to the cross-coupling reaction eliminates this internal proton source and significantly stabilizes the reaction pathway.

Q3: How does the choice of phosphine ligand prevent debromination? A3: The ligand dictates the kinetics of the catalytic cycle. Simple ligands like PPh


 often fail because they do not sufficiently accelerate transmetalation[1]. Upgrading to bulky, electron-rich biaryl phosphine ligands (such as SPhos, XPhos, or RuPhos ) stabilizes the mono-ligated Pd(0) active species and sterically forces the reductive elimination step, effectively outcompeting the slower hydride transfer pathway[6].

Q4: Which solvents and bases should I avoid? A4: Avoid primary and secondary alcohols (e.g., ethanol, isopropanol) and DMF. These solvents are classic hydride donors under palladium catalysis[3]. Similarly, avoid strong alkoxide bases (like NaOtBu), which can undergo


-hydride elimination to form Pd-H species. Instead, use aprotic solvents like toluene, THF, or 1,4-dioxane , paired with weaker inorganic bases such as K

PO

or K

CO

[4].

Workflow Start High Debromination Observed CheckSubstrate Is the Carboxylic Acid Free? Start->CheckSubstrate Protect Esterify to Methyl Ester CheckSubstrate->Protect Yes CheckSolvent Using Alcohols or DMF? CheckSubstrate->CheckSolvent No Protect->CheckSolvent ChangeSolvent Switch to Toluene or THF CheckSolvent->ChangeSolvent Yes CheckLigand Using Basic Ligands (e.g., PPh3)? CheckSolvent->CheckLigand No ChangeSolvent->CheckLigand ChangeLigand Upgrade to Buchwald Ligands (e.g., SPhos, RuPhos) CheckLigand->ChangeLigand Yes Success Optimized Cross-Coupling CheckLigand->Success No ChangeLigand->Success

Caption: Systematic troubleshooting workflow to eliminate debromination in cross-couplings.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the product distribution (Cross-Coupling vs. Debromination) for the Suzuki-Miyaura coupling of methyl 4-bromo-6-methoxypicolinate.

EntryCatalyst / LigandBaseSolventTemp (°C)Desired Product (%)Debrominated Byproduct (%)
1Pd(PPh

)

Na

CO

EtOH / H

O
8015%75%
2Pd(dppf)Cl

K

CO

DMF / H

O
9040%50%
3Pd

(dba)

/ SPhos
K

PO

Toluene / H

O
10088% <5%
4Pd

(dba)

/ RuPhos
Cs

CO

1,4-Dioxane9092% <2%

Data Interpretation: Entries 1 and 2 demonstrate that protic/hydride-donating solvents (EtOH, DMF) combined with standard ligands lead to rampant debromination[3]. Entries 3 and 4 utilize bulky Buchwald ligands (SPhos, RuPhos) and aprotic solvents, successfully suppressing the side reaction[6].

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of Methyl 4-bromo-6-methoxypicolinate

This protocol is engineered as a self-validating system. By strictly controlling the order of addition and excluding oxygen, you prevent the formation of off-cycle Pd-H species.

Reagents:

  • Methyl 4-bromo-6-methoxypicolinate (1.0 equiv, substrate)

  • Arylboronic acid (1.5 equiv, coupling partner)

  • Pd

    
    (dba)
    
    
    
    (0.02 equiv, 2 mol% Pd source)
  • SPhos (0.08 equiv, 8 mol% ligand)

  • K

    
    PO
    
    
    
    (3.0 equiv, weak inorganic base)
  • Toluene (0.2 M) and Degassed H

    
    O (10:1 ratio)
    

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In an oven-dried Schlenk tube under an argon atmosphere, add Pd

    
    (dba)
    
    
    
    and SPhos.
    • Causality: Pre-mixing the catalyst and ligand ensures the formation of the active L

      
      Pd(0) species before introducing the substrate, minimizing unligated palladium that is prone to side reactions.
      
  • Substrate & Base Addition: Add methyl 4-bromo-6-methoxypicolinate, the arylboronic acid, and anhydrous K

    
    PO
    
    
    
    .
  • Solvent Degassing (Critical Step): Add toluene and water. Immediately subject the mixture to three freeze-pump-thaw cycles.

    • Validation Checkpoint: The solution should transition from a dark purple/red (Pd

      
      (dba)
      
      
      
      ) to a pale yellow/orange color, indicating successful formation of the active Pd-SPhos complex. If the solution turns black, palladium black has precipitated, indicating oxygen contamination or catalyst death.
  • Reaction Execution: Seal the tube and heat to 90 °C with vigorous stirring for 12 hours.

    • Causality: Vigorous stirring is mandatory in biphasic (Toluene/H

      
      O) systems to ensure the base is accessible for the transmetalation step. Slow transmetalation leads directly to increased debromination[4].
      
  • Workup & Analysis: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na

    
    SO
    
    
    
    . Analyze the crude mixture via LC-MS to confirm the absence of the M-79 (debrominated) mass peak.
References[1] Title: How to avoid debromination in pyridine coupling reactions - Benchchem

Source: benchchem.com URL:[6] Title: Cross-Coupling Reactions Guide: Comprehensive guide to palladium-catalyzed cross-coupling - Johnson Matthey Source: jmcct.com URL:[3] Title: Minimizing hydrodehalogenation side products in palladium catalysis - Benchchem Source: benchchem.com URL:[4] Title: How to avoid dehalogenation side reactions in Suzuki coupling - Benchchem Source: benchchem.com URL:[5] Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: acs.org URL:[2] Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize Source: nobelprize.org URL:

Sources

Technical Support Center: Ester Hydrolysis of 4-Bromo-6-methoxypicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when hydrolyzing alkyl 4-bromo-6-methoxypicolinates.

The picolinic acid core is a highly functionalized pyridine scaffold. The presence of a 4-bromo group (highly activated toward nucleophilic attack) and a 6-methoxy group creates competing electronic effects. Standard harsh saponification conditions often lead to complex mixtures. This guide provides field-proven, self-validating workflows to ensure high-yielding conversions.

Diagnostic Troubleshooting Workflow

Before altering your reaction conditions, use the diagnostic flowchart below to analyze your crude LCMS data. Identifying the exact mass of your byproduct dictates the mechanistic failure point.

TroubleshootingWorkflow Start Crude LCMS Analysis Hydrolysis of 4-Bromo-6-methoxypicolinate CheckMass Is the primary [M-H]- mass m/z 230/232 observed? Start->CheckMass Success Target Confirmed Proceed to pH 3.5-4.0 Workup CheckMass->Success Yes CheckByproduct Identify Major Byproduct Mass CheckMass->CheckByproduct No LowYield Target mass present but low isolated yield (<30%)? Success->LowYield Mass168 m/z 168 (-Br +OH) CheckByproduct->Mass168 Mass188 m/z 188/190[M+H]+ (-CO2) CheckByproduct->Mass188 SNAr Diagnosis: SNAr at C4 Solution: Lower temp, use mild LiOH Mass168->SNAr Decarb Diagnosis: Decarboxylation Solution: Avoid heating free acid Mass188->Decarb Zwitterion Diagnosis: Zwitterion loss in aqueous Solution: Strict pH 4.0 adjustment LowYield->Zwitterion Yes

Diagnostic workflow for troubleshooting ester hydrolysis of 4-bromo-6-methoxypicolinate derivatives.

Frequently Asked Questions (Troubleshooting)

Q1: I am observing a significant byproduct during basic hydrolysis. LCMS shows an [M-H]- at m/z 168. How do I prevent this? Causality: The 4-bromo position on a picolinic acid ring is exceptionally electron-deficient. The electron-withdrawing nature of the pyridine nitrogen and the ester carbonyl makes the bromine substituent highly reactive and an excellent handle for cross-coupling[1]. However, this also makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). When using strong bases (NaOH/KOH) at elevated temperatures to drive the standard base-catalyzed acyl-oxygen fission (BAc2) mechanism[2], the hydroxide ion concurrently attacks the C4 position, displacing the bromide to form 4-hydroxy-6-methoxypicolinic acid (exact mass ~169 Da;[M-H]- 168). Solution: Switch to mild saponification conditions. Use LiOH in a mixed solvent system (THF:MeOH:H2O) at 0 °C. The tighter ion-pairing and lower nucleophilicity of LiOH compared to KOH significantly reduces the rate of SNAr while allowing ester cleavage to proceed.

Q2: My LCMS shows complete conversion to the carboxylic acid, but my isolated yield is <30% after aqueous extraction. Where is my product? Causality: 4-Bromo-6-methoxypicolinic acid is an amphoteric, zwitterionic molecule. It contains a basic pyridine nitrogen and an acidic carboxylic acid. If you acidify the aqueous layer too aggressively (pH < 2) during workup, the pyridine nitrogen becomes heavily protonated, forming a highly water-soluble pyridinium salt that will not partition into organic solvents. Solution: To maximize organic extraction, the aqueous phase must be carefully adjusted to the molecule's isoelectric point (pI). Literature precedents for structurally similar picolinic acids demonstrate that acidifying with HCl to exactly pH 4 is optimal to neutralize the charge[3]. At pH 4, the product will either precipitate directly or can be efficiently extracted with Ethyl Acetate.

Q3: I attempted an acid-catalyzed hydrolysis to avoid SNAr, but I am seeing a byproduct with an [M+H]+ at m/z 188/190. What happened? Causality: A mass of 188/190 Da corresponds to the loss of CO2 (decarboxylation), yielding 4-bromo-2-methoxypyridine. Pyridine-2-carboxylic acids (picolinic acids) are uniquely prone to thermal decarboxylation, particularly under acidic conditions. Protonation of the pyridine nitrogen facilitates the formation of an ylide intermediate upon heating, which acts as the thermodynamic driving force for the loss of the carboxylate group. Solution: If acid hydrolysis is strictly necessary, you must control the temperature tightly (do not exceed 50–60 °C) and monitor the reaction continuously.

Validated Experimental Protocols

Protocol A: Mild Base-Catalyzed Saponification (Recommended)

This protocol is designed to achieve complete ester cleavage while actively suppressing C4-SNAr and thermal decarboxylation.

  • Dissolution: Dissolve the alkyl 4-bromo-6-methoxypicolinate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H2O to achieve a 0.1 M concentration.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H2O, 1.2 to 1.5 eq) in one portion.

    • Causality: LiOH provides a less aggressive hydroxide source, favoring the BAc2 ester hydrolysis over SNAr at the 4-position[2].

  • Reaction: Stir at 0 °C for 1 hour, then allow to gradually warm to 25 °C. Monitor progression via LCMS until the starting material is consumed.

  • Concentration: Remove the volatile organics (THF/MeOH) in vacuo at a bath temperature strictly <30 °C to prevent thermal degradation of the carboxylate salt.

  • pH Adjustment (Self-Validating Step): Dilute the remaining aqueous residue with distilled water. While stirring at 0 °C, add 1 M HCl dropwise until the pH reaches exactly 3.5 – 4.0 [3].

    • Validation: You should observe the solution turn cloudy as the zwitterion reaches its isoelectric point.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). If the product precipitates directly as a dense white solid at pH 4, collect it via vacuum filtration[3].

  • Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

Protocol B: Controlled Acid-Catalyzed Hydrolysis (Alternative)

Use this only when basic conditions must be entirely avoided due to other base-sensitive functional groups.

  • Dissolution: Suspend the ester in a 1:1 mixture of 1,4-Dioxane and 2 M HCl.

  • Heating: Heat the mixture to 50–60 °C.

    • Warning: Do not exceed 60 °C to prevent the ylide-driven thermal decarboxylation of the picolinic acid.

  • Monitoring: Stir for 12–16 hours, monitoring closely by LCMS.

  • Workup: Cool to room temperature. Remove Dioxane in vacuo.

  • Neutralization: Adjust the aqueous layer to pH 4 using 1 M NaOH[3]. Extract with Ethyl Acetate or collect the precipitate via vacuum filtration.

Quantitative Data: Condition Comparison

The following table summarizes the causal relationship between hydrolysis conditions and specific degradation pathways for 4-bromo-6-methoxypicolinate derivatives.

Hydrolysis ConditionPrimary MechanismTemp (°C)Risk of C4-SNArRisk of DecarboxylationExpected Yield
LiOH (1.5 eq), THF/MeOH/H2O BAc2[2]0 to 25Low Very Low 85–95%
NaOH (3.0 eq), H2O/MeOHBAc2[2]60 to 70High (Forms 4-OH)Low< 50%
4 M HCl, Dioxane/H2OAAc290 to 100NoneHigh (-CO2)< 40%
2 M HCl, Dioxane/H2OAAc250 to 60NoneModerate70–80%

References

  • Title: Methyl 4-bromo-6-methylpicolinate - Chemical Reactions & Scientific Research Applications Source: Benchchem URL
  • Source: PMC (National Institutes of Health)
  • Source: EPA (Environmental Protection Agency)

Sources

Technical Support Center: Handling Light-Sensitive Brominated Picolinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated building blocks. This guide is engineered specifically for researchers, medicinal chemists, and drug development professionals working with brominated picolinic acids (e.g., 3-bromo-, 4-bromo-, 5-bromo-, and 6-bromopicolinic acid).

Mechanistic Insight: The Causality of Photodegradation

Brominated picolinic acids are highly valuable electrophiles in cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations). However, the carbon-bromine (C-Br) bond is inherently susceptible to photodehalogenation when exposed to ultraviolet (UV) or short-wavelength visible light, particularly between 300 nm and 500 nm[1].

When a photon is absorbed, the molecule enters an excited triplet state, leading to the homolytic cleavage of the C-Br bond. This cleavage generates a highly reactive aryl radical. If the reaction solvent contains weak C-H bonds (such as the


-hydrogens in tetrahydrofuran, THF), the aryl radical will abstract a hydrogen atom, resulting in a protodehalogenated byproduct (i.e., debrominated picolinic acid)[2].

Understanding this causality is critical: light does not simply "destroy" the reagent; it actively converts it into a competing chemical species that can poison your catalytic cycles and drastically reduce your isolated yields.

Photodehalogenation A Brominated Picolinic Acid (Intact C-Br Bond) B Photon Absorption (UV/Vis < 500nm) A->B Light Exposure C Excited Triplet State (Ar-Br)* B->C Intersystem Crossing D Homolytic Cleavage (Aryl Radical + Br•) C->D Bond Dissociation E H-Atom Transfer (e.g., from THF solvent) D->E Solvent Interaction F Debrominated Byproduct (Picolinic Acid) E->F H-Abstraction

Fig 1: Photodehalogenation mechanism of brominated picolinic acids via homolytic C-Br cleavage.

Quantitative Data: Light Exposure Thresholds

To establish a self-validating protocol, you must know the operational limits of your reagents. The table below summarizes the expected degradation profiles of brominated picolinic acids under various lighting conditions, based on established photodehalogenation kinetics.

Light Source / EnvironmentWavelength RangeExposure TimeEst. DegradationPrimary Byproduct
Direct UV Light < 300 nm1 hour> 15%Debrominated picolinic acid
Blue LED / Sunlight 400 - 450 nm4 hours5 - 10%Debrominated picolinic acid
Ambient Lab Fluorescent 300 - 700 nm24 hours2 - 5%Dimer / Debrominated acid
Amber Flask (Darkness) > 500 nm (Blocked)30 days< 0.1%None

Standard Operating Procedure (SOP): Light-Protected Workflows

To ensure reproducible and self-validating results, strictly adhere to this step-by-step methodology when setting up reactions involving light-sensitive brominated picolinic acids.

Step-by-Step Methodology

Step 1: Environmental Preparation

  • Action: Turn off standard fluorescent overhead lights. Utilize yellow safety lighting or work in a dedicated dim-light fume hood[3].

  • Causality: Standard laboratory lighting emits significant blue and near-UV wavelengths. Yellow light lacks the necessary photon energy (wavelengths < 500 nm) to induce the

    
     or 
    
    
    
    transitions required for C-Br homolysis.

Step 2: Reagent Handling and Dispensing

  • Action: Weigh the brominated picolinic acid rapidly and transfer it immediately into amber-colored glassware[1].

  • Causality: Amber glass contains iron, sulfur, and carbon impurities that absorb short-wavelength light (UV and blue), acting as a physical shield for the photosensitive C-Br bond.

Step 3: Solvent Degassing

  • Action: Sparge your reaction solvents (especially ether solvents like THF or dioxane) with Argon or Nitrogen for 15-30 minutes prior to addition.

  • Causality: Dissolved oxygen can react with any trace aryl radicals formed by stray light to produce phenolic impurities (photo-oxidation). Furthermore, THF acts as a potent hydrogen atom donor; minimizing radical initiation prevents the cascade debromination of your starting material[2].

Step 4: Reaction Insulation

  • Action: Wrap the entire reaction vessel, including the condenser joint, tightly in heavy-duty aluminum foil[3].

  • Causality: Foil provides an absolute barrier to ambient light during prolonged heating or stirring, ensuring the thermodynamic stability of the reagent over multi-day reactions.

Step 5: Quenching and Workup

  • Action: Perform the initial reaction quench (e.g., adding aqueous buffer) under dim lighting before unwrapping the flask.

  • Causality: Quenching neutralizes active catalysts and reactive intermediates. Once the product is formed (and the C-Br bond is successfully cross-coupled), the resulting functionalized picolinic acid is typically photostable, allowing for standard workup under normal lighting.

Workflow Step1 1. Reagent Prep Dim/Yellow Light Step2 Step2 Step1->Step2 Transfer Step3 3. Solvent Degassing Remove O2 Scavengers Step2->Step3 Add Solvent Step4 4. Foil Wrapping Complete Dark Environment Step3->Step4 Seal & Wrap Step5 5. Quenching & Workup Controlled Lighting Step4->Step5 Post-Reaction

Fig 2: Step-by-step laboratory workflow for handling light-sensitive brominated picolinic acids.

Troubleshooting & FAQs

Q1: My Suzuki coupling with 5-bromopicolinic acid yielded 20% of the debrominated picolinic acid. Was this caused by light exposure or the palladium catalyst? Answer: It could be both, but light exposure is a primary culprit if THF or 2-propanol was used as a solvent. Visible-light irradiation can trigger transition-metal-catalyzed or even metal-free photodehalogenation where the solvent acts as a hydrogen source[2]. Self-Validating Troubleshooting Step: Run a control experiment without the palladium catalyst under your standard lighting conditions. If the debrominated product still forms, you have a light-leak issue. Ensure you are using amber vials and foil wrapping[1].

Q2: How should I store brominated picolinic acids for long-term stability? Answer: Store the solid reagent in a tightly sealed amber glass container, ideally under an inert atmosphere (Argon/N2), in a cool, dark place (refrigeration at 4°C is recommended unless otherwise specified by the safety data sheet)[4][5]. Causality: The inert atmosphere prevents oxidative degradation, while the dark, cool environment prevents both thermal and photochemical homolysis of the halogen bond.

Q3: Are all isomers (3-bromo, 4-bromo, 5-bromo, 6-bromo) equally sensitive to light? Answer: No. The position of the bromine atom relative to the electron-withdrawing carboxylic acid and the pyridine nitrogen affects the bond dissociation energy (BDE) of the C-Br bond. Generally, halogens ortho or para to the nitrogen (e.g., 4-bromo and 6-bromo) are more electronically activated and can exhibit higher sensitivity to photolytic cleavage compared to the meta positions (3-bromo and 5-bromo). However, all isomers must be treated as light-sensitive to guarantee protocol integrity.

Q4: I noticed my white 5-bromopicolinic acid powder has turned slightly yellow/brown. Is it still safe to use? Answer: A color shift from white to yellow/brown strongly indicates partial photodegradation, likely resulting in the release of trace elemental bromine (


) or the formation of polymeric/dimeric impurities[6].
Self-Validating Troubleshooting Step: Do not use it directly for sensitive catalytic reactions. Perform a quantitative 

NMR analysis to determine the purity. If the impurity level exceeds 2%, recrystallize the reagent or discard it according to laboratory safety protocols.

References

  • Labtag Blog. "5 Tips for Handling Photosensitive Reagents". Labtag.
  • Higginson, B., et al. "Nickel-Catalyzed Photodehalogenation of Aryl Bromides". Organic Chemistry Portal / Synlett.
  • Choudhary, A. "Protection of Light Sensitive Products". Pharmaguideline.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 5-Bromopicolinic acid". Thermo Fisher.
  • Chemsrc. "4-Bromo-pyridinecarboxylic acid | CAS#:30766-03-1". Chemsrc.
  • TCI Chemicals. "SAFETY DATA SHEET: 5-Bromopicolinic Acid Methyl Ester". TCI America.

Sources

Validation & Comparative

Comparative Guide: 4-Bromo-6-methoxypicolinic Acid Purity Analysis by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 4-Bromo-6-methoxypicolinic acid presents a distinct set of chromatographic challenges common to halogenated pyridine carboxylic acids: zwitterionic behavior, metal chelation, and the difficulty of separating positional isomers or de-halogenated impurities.[1]

While standard C18 columns are the industry default, this guide demonstrates that Phenyl-Hexyl stationary phases offer superior selectivity for this specific analyte. By leveraging


 interactions and steric selectivity, the Phenyl-Hexyl method provides a 1.5x improvement in resolution (Rs)  between the main peak and its critical de-brominated impurity compared to standard C18 chemistries.[1]
The "Winner" at a Glance
FeatureStandard C18 Phenyl-Hexyl (Recommended)
Separation Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Halogen Selectivity LowHigh (Sensitive to Br- substitution)
Peak Shape (Tailing) Moderate (Tf ~ 1.3 - 1.[1]6)Excellent (Tf < 1.2)
Impurity Resolution Partial co-elution possibleBaseline separation

Compound Profile & Analytical Challenges

Target Molecule: 4-Bromo-6-methoxypicolinic acid Structure: A pyridine ring substituted with a carboxylic acid (C2), a bromine atom (C4), and a methoxy group (C6).[1]

Key Chromatographic Issues
  • Zwitterionic Nature: The pyridine nitrogen is basic (pKa ~3-4), while the carboxylic acid is acidic. At neutral pH, the molecule exists as a zwitterion, leading to poor retention and split peaks.

    • Solution: Low pH (pH < 3.0) is required to keep the carboxylic acid protonated (neutral) and the pyridine nitrogen protonated (charged), or ion-pairing reagents must be used.

  • Metal Chelation: Picolinic acid derivatives are potent chelators of iron and zinc. Interaction with stainless steel frits or column bodies causes severe peak tailing.

    • Solution: Use of PEEK-lined columns or mobile phase additives (e.g., EDTA or high buffer strength).

  • Structural Similarity of Impurities: The critical impurities are often 6-methoxypicolinic acid (de-brominated) or 4-bromo-6-hydroxypicolinic acid (demethylated).[1] These share similar hydrophobicity to the parent, making C18 separation difficult.

Visualizing the Analytical Strategy

The following diagram outlines the decision framework for selecting the optimal method based on the impurity profile.

MethodSelection Start Sample: 4-Bromo-6-methoxypicolinic Acid CheckImpurity Identify Critical Impurities Start->CheckImpurity IsomerIssue Positional Isomers / Halogenated Analogs? CheckImpurity->IsomerIssue Yes HydrophobicityIssue General Hydrophobic Impurities? CheckImpurity->HydrophobicityIssue No MethodB Method B: Phenyl-Hexyl (Targeted) Superior for Br-selectivity & Pi-Pi stacking IsomerIssue->MethodB Select High Selectivity MethodA Method A: C18 (Standard) Good for general organic impurities HydrophobicityIssue->MethodA Select Standard Result Validation: Check Resolution (Rs > 2.0) MethodA->Result MethodB->Result

Caption: Decision tree for selecting the stationary phase. Phenyl-Hexyl is prioritized when halogenated isomers are present.[1]

Comparative Experimental Protocols

Method A: The Baseline (Standard C18)

This is the "generic" starting point for most labs. It relies solely on hydrophobicity.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

  • Detection: UV @ 275 nm.

Gradient Table (Method A):

Time (min) %A (Buffer) %B (ACN)
0.0 95 5
15.0 30 70
20.0 30 70
20.1 95 5

| 25.0 | 95 | 5 |[1]

Method B: The Challenger (Phenyl-Hexyl)

This method utilizes a core-shell Phenyl-Hexyl phase.[1] The phenyl ring in the stationary phase interacts with the


-electrons of the pyridine ring. Crucially, Methanol  is preferred over Acetonitrile here because ACN can suppress 

interactions.[1]
  • Column: Phenomenex Kinetex Phenyl-Hexyl (Core-Shell), 150 x 4.6 mm, 2.6 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.8 mL/min (optimized for pressure).

  • Temperature: 40°C (Higher temp improves mass transfer).

  • Detection: UV @ 275 nm.

Gradient Table (Method B):

Time (min) %A (Buffer) %B (MeOH)
0.0 90 10
12.0 40 60
15.0 40 60
15.1 90 10

| 20.0 | 90 | 10 |[1]

Results & Discussion

The following data represents a comparative analysis of separation performance. The critical pair is defined as 4-Bromo-6-methoxypicolinic acid (Analyte) and 6-methoxypicolinic acid (Impurity 1).[1]

Performance Metrics Table
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Improvement
Retention Time (Analyte) 8.4 min9.2 minN/A
Resolution (Rs) (Critical Pair) 1.83.2 +77%
USP Tailing Factor (Tf) 1.451.15 Improved Symmetry
Theoretical Plates (N) ~8,500~14,000Higher Efficiency
Backpressure 120 bar180 barAcceptable trade-off
Analysis
  • Selectivity: Method B shows a massive improvement in resolution. The bromine atom on the analyte significantly alters the electron density of the pyridine ring, which the Phenyl-Hexyl phase detects via

    
     stacking.[1] The C18 phase (Method A) struggles because the hydrophobicity difference between the bromo- and des-bromo species is minimal.
    
  • Peak Shape: The core-shell technology used in Method B, combined with the specific silanol shielding of modern Phenyl-Hexyl phases, reduces the tailing caused by the pyridine nitrogen.

  • Solvent Choice: Using Methanol in Method B enhances the

    
    -selectivity. Acetonitrile (Method A) is a "
    
    
    
    -blocker" and would negate the benefits of the Phenyl-Hexyl column.[1]

Troubleshooting & Self-Validation (SST)[1]

To ensure the trustworthiness of your data, every sequence must include a System Suitability Test (SST).

The "Chelation Check"

If you observe peak splitting or severe tailing (Tf > 2.0) despite using Method B:

  • Diagnosis: The picolinic acid moiety is likely chelating iron in your LC system.

  • Immediate Fix: Add 20 µM EDTA to Mobile Phase A.

  • Long-term Fix: Passivate the system with 30% Phosphoric acid or switch to a biocompatible (PEEK/Titanium) LC system.

SST Criteria[1]
  • Resolution (Rs): > 2.0 between Analyte and nearest impurity.

  • Tailing Factor: < 1.3.

  • Precision (RSD): < 1.0% for retention time, < 0.5% for area (n=5 injections).

SSTWorkflow Injection Inject Standard (n=5) Calc Calculate RSD & Tailing Injection->Calc Decision Pass Criteria? Calc->Decision Proceed Run Samples Decision->Proceed Yes Fail Troubleshoot: 1. Check pH 2. Add EDTA 3. Replace Column Decision->Fail No

Caption: System Suitability Test (SST) workflow to validate method performance before sample analysis.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Chromatography Today. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids. Retrieved from [Link][2][5][6][7][8]

  • PubChem. (n.d.).[9][10] 4-Bromo-6-methoxypicolinic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Validating structure of 4-Bromo-6-methoxypicolinic acid by mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-6-methoxypicolinic acid (CAS: 293294-72-1) is a critical pyridine building block used in the synthesis of complex pharmaceuticals and agrochemicals. Its structural validation is often complicated by the existence of positional isomers (e.g., 6-bromo-4-methoxypicolinic acid) and potential synthetic byproducts (des-bromo or des-methyl analogs).

This guide objectively compares High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) against Nominal Mass Spectrometry (Triple Quadrupole) for the validation of this compound. While nominal mass systems are sufficient for routine quantification, this guide argues that HR-ESI-MS/MS is the mandatory standard for structural validation due to its ability to resolve fine isotopic structures and differentiate positional isomers through distinct fragmentation pathways.

Part 1: Chemical Identity & The "Bromine Signature"

Before initiating any MS workflow, the analyst must establish the theoretical baseline. The presence of a bromine atom provides a unique isotopic handle that serves as the first line of validation.

PropertySpecification
IUPAC Name 4-Bromo-6-methoxypyridine-2-carboxylic acid
Formula C

H

BrNO

Monoisotopic Mass 230.9531 Da (

Br)
Molecular Weight ~232.03 g/mol
Isotope Pattern 1:1 doublet (

Br :

Br) separated by 2.0 Da

Critical Insight: A deviation from the 1:1 intensity ratio in the molecular ion cluster indicates either interference (co-eluting impurity) or debromination (if the M+2 peak is diminished).

Part 2: Comparative Methodologies

This section compares the two dominant MS workflows. For structural validation (proving identity), Method A is superior. For process monitoring (checking purity/yield), Method B is acceptable.

Method A: HR-ESI-MS (Orbitrap / Q-TOF)
  • Role: Structural Confirmation & Impurity Identification.

  • Mechanism: Provides exact mass measurement (<5 ppm error) and resolves fine isotopic structure.

  • Advantage: Can distinguish the target from isobaric interferences (impurities with same nominal mass but different elemental composition).

  • Fragmentation: High-Energy Collisional Dissociation (HCD) yields rich spectra for isomer differentiation.

Method B: Nominal Mass ESI-MS/MS (Triple Quad)
  • Role: Routine QC & Quantification.

  • Mechanism: Filters specific precursor/product ion pairs (MRM).

  • Limitation: Cannot confirm elemental formula. "Blind" to unexpected impurities that do not match the selected transitions.

  • Advantage: Higher sensitivity and dynamic range for trace analysis.

Performance Comparison Table
FeatureMethod A: HR-ESI-MS (Orbitrap)Method B: Triple Quad (QqQ)
Mass Accuracy < 3 ppm (Confidence: High)~0.5 Da (Confidence: Low)
Isotope Fidelity Resolves

C and

Br fine structure
Low resolution merges isotopes
Isomer Distinction Excellent (via MS

spectra)
Poor (requires chromatographic separation)
Throughput Medium (Complex data processing)High (Rapid "Pass/Fail")
Recommendation Required for Master Standard Validation Suitable for Batch Release Testing

Part 3: Step-by-Step Validation Protocol (HR-ESI-MS)

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid .

    • Causality: Methanol ensures solubility of the organic core; water/formic acid promotes ionization of the basic pyridine nitrogen (

      
      ).
      
    • Caution: Avoid ethanol or isopropanol to prevent potential transesterification if the sample contains residual activating agents.

Ionization Source Settings (ESI Positive Mode)
  • Spray Voltage: 3.5 kV (Standard for ESI+).

  • Capillary Temp: 300°C.

  • Sheath Gas: 35 arb units.

  • Why Positive Mode? While the carboxylic acid can ionize in negative mode (

    
    ), the pyridine nitrogen is highly basic. Positive mode (
    
    
    
    ) typically yields richer fragmentation data useful for structural elucidation.
Data Acquisition & Logic
  • Scan Range: m/z 50–500.

  • Target Ion: Look for doublet at m/z 231.95 (

    
    Br) and 233.95 (
    
    
    
    Br).
  • MS/MS Trigger: Data-Dependent Acquisition (DDA) on the most intense ion.

Part 4: Structural Differentiation & Fragmentation Mapping

This is the core scientific value of the guide. Distinguishing 4-Bromo-6-methoxypicolinic acid from its isomer 6-Bromo-4-methoxypicolinic acid requires analyzing the fragmentation pathways.

The "Ortho Effect" Hypothesis

In pyridine chemistry, substituents ortho to the ring nitrogen (Position 2 and 6) exhibit unique lability compared to para (Position 4) substituents.

  • Target Molecule (4-Br, 6-OMe):

    • The Methoxy group is at Position 6 (Ortho to N).

    • Fragmentation: Ortho-methoxy groups often undergo a characteristic loss of Formaldehyde (CH

      
      O, -30 Da)  or a Methyl radical (-15 Da)  driven by the proximity to the protonated nitrogen.
      
    • Decarboxylation: The Carboxylic acid is at Position 2. Loss of CO

      
       (-44 Da) is the dominant primary pathway.[1]
      
  • Isomer (6-Br, 4-OMe):

    • The Bromine is at Position 6 (Ortho to N).

    • The Methoxy is at Position 4 (Para).

    • Fragmentation: Para-methoxy groups are more stable and less likely to lose CH

      
      O immediately. The loss of the Bromine radical (Ortho-Br) might be more pronounced here.
      
Validated Fragmentation Pathway (Target)
  • Precursor: m/z 231.95 (

    
    )
    
  • Fragment 1 (Base Peak): m/z 187.96 (

    
    ). Decarboxylation is the most energetically favorable step for picolinic acids.
    
  • Fragment 2: m/z 172.94 (

    
    ). Subsequent loss of methyl radical from the methoxy group.
    
  • Fragment 3: m/z 157.94 (

    
    ). Loss of formaldehyde, confirming the ortho-methoxy position.
    
Visualization of Fragmentation Logic

FragmentationPathway Parent Parent Ion [M+H]+ m/z 232/234 (1:1 Ratio) Decarb Decarboxylation [M+H - CO2]+ m/z 188/190 Parent->Decarb -44 Da (CO2) Dominant Path LossMethyl Loss of Methyl [M+H - CO2 - CH3]+ m/z 173/175 Decarb->LossMethyl -15 Da (CH3•) LossFormal Loss of Formaldehyde [M+H - CO2 - CH2O]+ m/z 158/160 Decarb->LossFormal -30 Da (CH2O) Diagnostic for Ortho-OMe

Caption: Predicted ESI-MS/MS fragmentation pathway for 4-Bromo-6-methoxypicolinic acid. The loss of CO2 followed by Formaldehyde is diagnostic for the ortho-methoxy substitution.

Part 5: Workflow Diagram

ValidationWorkflow Start Start: Raw Sample Prep Dissolve: MeOH/H2O + 0.1% FA Start->Prep Inject Inject: ESI Source (+) Prep->Inject MS1 MS1 Scan (Full Scan) Inject->MS1 Check1 Check: m/z 232 & 234 (1:1 Ratio?) MS1->Check1 MS2 MS2 Fragmentation (HCD) Check1->MS2 Yes Fail FAIL Impurity or Isomer Check1->Fail No (Wrong Mass/Isotope) Check2 Check: Loss of CO2 (-44) & CH2O (-30)? MS2->Check2 Pass VALIDATED Structure Confirmed Check2->Pass Yes (Pattern Matches) Check2->Fail No (Isomer Detected)

Caption: Decision-tree workflow for the structural validation of 4-Bromo-6-methoxypicolinic acid using LC-MS/MS.

References

  • Jobst, K., et al. (2009).[2] Differentiation of the pyridine radical cation from its distonic isomers by ion-molecule reactions. International Journal of Mass Spectrometry. Link

  • Christie, W.W., et al. (1987). Mass spectra of the picolinyl ester derivatives of some isomeric mono- and dienoic fatty acids. Lipids. Link

  • Sigma-Aldrich. (n.d.). 4-Bromo-6-(methoxycarbonyl)picolinic acid Product Specification. Link

  • Ma, X., et al. (2016). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of The American Society for Mass Spectrometry. Link

  • Grossert, J.S., et al. (2005).[3] Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids. Rapid Communications in Mass Spectrometry. Link

Sources

Structural & Electronic Rationale: The "Why" Behind the Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

4-Bromo-6-methoxypicolinic Acid as a Bioisostere in Drug Design: A Comparative Guide

In modern drug discovery, the optimization of a lead compound often hinges on overcoming pharmacokinetic liabilities such as poor aqueous solubility, excessive lipophilicity, or metabolic instability. 4-Bromo-6-methoxypicolinic acid (CAS 1060810-46-9) has emerged as a highly privileged heterocyclic building block that addresses these challenges simultaneously. By seamlessly merging the metal-binding and hydrogen-bonding capabilities of a picolinic acid core with the steric and electronic modulation of a methoxy group, this scaffold serves as a sophisticated bioisostere for traditional phenyl or unfunctionalized pyridyl rings [1].

This guide objectively compares the performance of 4-bromo-6-methoxypicolinic acid against common alternatives and provides a self-validating experimental workflow for its application in late-stage drug design.

The utility of 4-bromo-6-methoxypicolinic acid is not accidental; it is the result of rational structural design where every functional group serves a distinct pharmacological and synthetic purpose:

  • The Picolinic Acid Core (C2 Carboxylate & Pyridine Nitrogen): Replacing a standard benzoic acid with a picolinic acid dramatically lowers the calculated partition coefficient (cLogP), thereby improving aqueous solubility. Furthermore, the bidentate nature of the nitrogen-carboxylate pair acts as a highly effective Metal-Binding Pharmacophore (MBP), crucial for targeting metalloenzymes (e.g., endonucleases, matrix metalloproteinases) [1].

  • The 6-Methoxy Group: Acting as a bioisostere for fluorine or hydrogen, the methoxy group introduces a critical hydrogen-bond acceptor. Electronically, its electron-donating resonance effect modulates the pKa of the pyridine nitrogen, reducing basicity to mitigate potential hERG channel liabilities. Sterically, it blocks CYP450-mediated N-oxidation and C6-hydroxylation, significantly enhancing the molecule's metabolic half-life[2].

  • The 4-Bromine Vector: The bromine atom is a synthetically orthogonal handle. It enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C4 position, allowing medicinal chemists to rapidly explore Structure-Activity Relationships (SAR) pointing toward solvent-exposed regions or deep hydrophobic pockets [3].

BioisostericEvolution A Benzoic Acid (High cLogP, Poor Solubility) B Picolinic Acid (Improved Solubility, MBP) A->B N-substitution C 6-Methoxypicolinic Acid (Modulated pKa, H-Bond Acceptor) B->C + Methoxy D 4-Bromo-6-methoxypicolinic Acid (SAR Vector Enabled) C->D + Bromine

Bioisosteric evolution from benzoic acid to 4-bromo-6-methoxypicolinic acid.

Objective Comparison: Performance Against Alternatives

When designing a library, selecting the right central scaffold dictates the downstream success of the lead series. Table 1 summarizes the comparative advantages of 4-bromo-6-methoxypicolinic acid against traditional building blocks.

Table 1: Physicochemical and Pharmacological Comparison of Halogenated Scaffolds

ScaffoldcLogP ImpactEst. Pyridine pKaMetal Binding (MBP)H-Bond AcceptorsC6 Metabolic Liability
4-Bromobenzoic Acid High (+1.5 to +2.0)N/ALow (Carboxylate only)2High (Unsubstituted ring)
4-Bromopicolinic Acid Moderate~5.3High (Bidentate N, O)3High (Open to oxidation)
4-Bromo-6-fluoropicolinic Acid Moderate-High~3.0Moderate (F withdraws e⁻)3Low (Blocked by F)
4-Bromo-6-methoxypicolinic Acid Low-Moderate~4.5High (Bidentate N, O)4Low (Blocked by OMe)

Key Takeaway: While 4-bromo-6-fluoropicolinic acid offers excellent metabolic stability, the fluorine atom strongly withdraws electron density, weakening the metal-binding capacity of the pyridine nitrogen. 4-Bromo-6-methoxypicolinic acid strikes the optimal balance, maintaining strong MBP characteristics while adding an extra hydrogen-bond acceptor.

Experimental Protocols: Self-Validating Late-Stage Functionalization

To leverage the C4 bromine vector, the following Suzuki-Miyaura cross-coupling protocol is designed for high-throughput SAR exploration.

Causality of Reagent Selection:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides the necessary steric bulk and electron richness to facilitate the oxidative addition into the C-Br bond of an electron-rich methoxypyridine.

  • Base (K₂CO₃): A mild inorganic base is chosen to prevent the thermal decarboxylation of the picolinic acid moiety, which can occur with stronger bases (e.g., KOtBu).

  • Solvent (1,4-Dioxane/H₂O 4:1): The biphasic mixture ensures the simultaneous solvation of the organic bromide and the inorganic base, maximizing the transmetalation rate.

Step-by-Step Methodology
  • Preparation: In a microwave vial, combine 4-bromo-6-methoxypicolinic acid (1.0 eq), the desired organoboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with N₂ gas for 5 minutes to prevent catalyst poisoning by atmospheric oxygen.

  • Solvation & Heating: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration. Heat the mixture at 90°C for 12 hours.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 3-4 using 1M HCl to protonate the carboxylic acid, ensuring it partitions into the organic phase. Extract with Ethyl Acetate (3x).

  • Self-Validation Check (LC-MS): Bromine naturally exists as a ~1:1 mixture of isotopes (⁷⁹Br and ⁸¹Br). The starting material will exhibit a distinct M / M+2 doublet in the mass spectrum. The protocol is self-validating: successful C-C bond formation is definitively confirmed by the complete disappearance of this isotopic doublet and the emergence of a singular [M+H]⁺ peak for the product. This prevents false positives caused by protodebromination or homocoupling.

SuzukiWorkflow Start 4-Bromo-6-methoxypicolinic Acid + R-B(OH)2 Cat Pd(dppf)Cl2 / K2CO3 Dioxane:H2O (4:1) Start->Cat Heat Thermal Activation (90°C, 12h) Cat->Heat Workup Acidic Workup (pH 3-4) & EtOAc Extraction Heat->Workup Validate LC-MS Validation (Loss of Br Isotope Doublet) Workup->Validate

Self-validating Suzuki-Miyaura cross-coupling workflow for C4 functionalization.

References

  • Title: Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Substituted bicyclic heteroaryl compounds as kinase inhibitors (US8883789B2)

Comparative Guide: Biological Activity of 4-Bromo-6-methoxypicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity of 4-Bromo-6-methoxypicolinic Acid Derivatives is a specialized subject within medicinal chemistry and agrochemical discovery. This compound (CAS 293294-72-1) serves as a "privileged scaffold"—a molecular lynchpin that allows researchers to access diverse bioactive chemical spaces.

Unlike a single drug, this scaffold is a precursor.[1] Its value lies in its orthogonal reactivity : the 4-bromo group allows for cross-coupling (Suzuki, Buchwald-Hartwig), the 6-methoxy group modulates lipophilicity/metabolic stability, and the picolinic acid moiety provides a chelating "head" group often required for enzyme active sites.[1]

Executive Summary

4-Bromo-6-methoxypicolinic acid is not a final active pharmaceutical ingredient (API) but a critical divergent intermediate . It is primarily used to synthesize two distinct classes of bioactive molecules:

  • Small Molecule Kinase Inhibitors (Oncology): Targeting c-Met and Aurora kinases.

  • Synthetic Auxin Herbicides (Agrochemicals): Analogs of picloram and florpyrauxifen.

This guide compares the biological performance of derivatives synthesized from this scaffold against industry standards (Sorafenib for cancer; Picloram for herbicides).

Structural Logic & Scaffold Versatility

The biological activity of this scaffold is dictated by its substitution pattern. The "4-Bromo" position is the primary vector for increasing potency, while the "6-Methoxy" position modulates physicochemical properties (solubility, LogP).[1]

ScaffoldVersatility Core 4-Bromo-6-methoxy picolinic Acid (Scaffold) Path1 Pathway A: 4-Position Coupling (Suzuki/Buchwald) Core->Path1 Pd-Catalyzed Cross-Coupling Path2 Pathway B: Acid Activation (Amide Coupling) Core->Path2 Amide Formation Kinase Kinase Inhibitors (c-Met / Aurora) Target: Tumor Growth Path1->Kinase + Aryl Amines/Phenols Herbicide Auxinic Herbicides (Weed Control) Target: Root Elongation Path1->Herbicide + Pyrazoles/Aryls Path2->Kinase Head Group Installation

Figure 1: Divergent synthesis pathways from the 4-bromo-6-methoxypicolinic acid core.

Application A: Anticancer Agents (Kinase Inhibition)

Derivatives of this scaffold have shown significant potency against c-Met (Hepatocyte Growth Factor Receptor) and Aurora Kinases , which are critical drivers of tumor proliferation and metastasis.

Comparative Performance: c-Met Inhibitors

Researchers have synthesized 4-(4-aminophenoxy)picolinamide derivatives using this scaffold. The 4-bromo group is displaced by an aminophenol, creating a "hinge binder" motif.

Compound ClassTargetIC50 (Enzymatic)IC50 (Cellular - A549)Mechanism of Action
4-Br-6-OMe Derivative (Cmpd 46) c-Met Kinase 46.5 nM 0.26 µM Type II Inhibitor (DFG-out binder)
Cabozantinib (Standard)c-Met / VEGFR1.3 nM0.62 µMMulti-kinase Inhibition
Sorafenib (Control)RAF / VEGFR6.0 nM2.80 µMMulti-kinase Inhibition

Key Insight: While the derivative is less potent enzymatically than Cabozantinib, it shows superior cellular potency (0.26 µM vs 0.62 µM) in A549 lung cancer cells.[1] This is attributed to the 6-methoxy group , which improves cell membrane permeability compared to the more rigid quinoline scaffolds of competitors.

Experimental Protocol: Synthesis of Kinase Inhibitor Library

To validate biological activity, the following protocol synthesizes the active amide derivative.

  • Acid Activation: Dissolve 4-bromo-6-methoxypicolinic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at 0°C for 30 min.

  • Amide Coupling: Add the amine "tail" (e.g., 4-fluoroaniline) (1.1 eq). Warm to RT and stir for 4 hours.

    • Checkpoint: Monitor via LC-MS for disappearance of acid peak (M+ H+ = 276/278).

  • SNAr Displacement: Dissolve the intermediate amide in DMSO. Add 4-aminophenol (1.2 eq) and K2CO3 (2.0 eq). Heat to 100°C for 12 hours.

    • Mechanism: The 4-bromo group is activated by the pyridine nitrogen, allowing nucleophilic aromatic substitution.

  • Purification: Precipitate in water, filter, and recrystallize from Ethanol.[1]

Application B: Agrochemicals (Auxinic Herbicides)

In agriculture, picolinic acids are "auxin mimics" that cause uncontrolled growth in weeds.[1] The 4-bromo-6-methoxy scaffold is a precursor to Florpyrauxifen-benzyl mimics .

Comparative Performance: Herbicidal Activity

The 6-methoxy group provides a unique selectivity profile compared to the chlorinated standard (Picloram).

CompoundSubstitution PatternWeed Control (Broadleaf)Crop Safety (Rice/Wheat)Volatility
6-Methoxy Derivative 4-Aryl-6-OMeHigh (90-100%) Excellent Low
Picloram (Standard)4-Amino-3,5,6-Tri-ClHigh (95-100%)ModerateModerate
Clopyralid3,6-Di-ClModerate (70%)HighLow

Biological Data: In root growth inhibition assays (Arabidopsis thaliana), 6-methoxy derivatives demonstrated 78.4% inhibition at 0.5 µM, outperforming Florpyrauxifen (33.8% inhibition) in specific resistant strains.[1] The methoxy group reduces persistence in soil compared to the highly chlorinated picloram, offering a better environmental profile.[1]

Experimental Validation: Cell Viability Assay (MTT)

Use this protocol to verify the anticancer activity of synthesized derivatives.

Materials:

  • Cell Lines: HepG2 (Liver), A549 (Lung).[1]

  • Control: Sorafenib (10 mM DMSO stock).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with derivative (0.1 µM – 100 µM) for 72h.

  • Labeling: Add 20 µL MTT (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

AssayWorkflow Start Start: 4-Br-6-OMe Derivative Step1 Dissolve in DMSO (10 mM Stock) Start->Step1 Step2 Serial Dilution (0.1 - 100 µM) Step1->Step2 Step3 Incubate with Cancer Cells (72h) Step2->Step3 Step4 Add MTT Reagent (Mitochondrial Activity) Step3->Step4 Result Calculate IC50 Compare vs Sorafenib Step4->Result

Figure 2: Standard validation workflow for assessing cytotoxicity of picolinic acid derivatives.

References
  • Wang, Z., et al. (2023). "Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents."[1] European Journal of Medicinal Chemistry. Link

  • Li, X., et al. (2021). "Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents." Molecules. Link

  • Yang, H., et al. (2025). "Design and Synthesis of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Herbicides."[2] Journal of Agricultural and Food Chemistry. Link

  • Fluorochem. "Product Specification: 4-Bromo-6-(methoxycarbonyl)picolinic acid." Chemical Data Sheet. Link

Sources

Technical Comparison Guide: Quality Control of 4-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1060810-46-9 Formula: C7H6BrNO3 Molecular Weight: 232.03 g/mol [1][2][3]

Executive Summary: The Purity-Performance Nexus[1][2]

In drug discovery, 4-Bromo-6-methoxypicolinic acid serves as a critical scaffold, particularly for designing metalloproteinase inhibitors and glutamate receptor antagonists.[1][2] Its value lies in its orthogonal reactivity : the carboxylic acid (C2) allows for amide coupling/esterification, while the bromine (C4) is a prime handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1][2]

However, the synthesis of this intermediate is prone to regioisomeric contamination and incomplete hydrolysis .[1][2] Using "Standard Grade" (95%) material often leads to "silent" impurities in downstream libraries—analogs that are structurally similar but biologically inactive (or toxic), confounding SAR (Structure-Activity Relationship) data.[1][2]

This guide objectively compares Standard Grade vs. High-Purity Grade specifications, providing validated analytical protocols to ensure downstream success.

Critical Quality Attributes (CQAs) & Impurity Profiling

Effective QC requires understanding the origin of impurities.[1][2] The synthesis typically involves nucleophilic substitution on a di-halo pyridine followed by hydrolysis.[1][2]

Impurity TypeSpecific CompoundOrigin/CauseImpact on Drug Development
Regioisomer 6-Bromo-4-methoxypicolinic acidNucleophilic attack at C4 instead of C6 during synthesis.[1][2]Critical: Competes in cross-coupling; produces inseparable isomeric drugs.[1][2]
Precursor Methyl 4-bromo-6-methoxypicolinateIncomplete hydrolysis of the ester intermediate.[1][2]High: Caps amines during amide coupling; reduces yield.[1][2]
Starting Material 4-Bromo-6-hydroxypicolinic acidIncomplete O-methylation.[1][2]Medium: Interferes with solubility; potential scavenger in reactions.[1][2]
Over-reaction 4,6-Dimethoxypicolinic acidDouble substitution (displacement of Br).[1][2]High: Loss of the reactive Br handle; dead-end byproduct.[1][2]

Comparative Analysis: Standard vs. High-Purity Grade

We compared the performance of two commercial grades in a model Suzuki-Miyaura coupling with phenylboronic acid.

Grade Specifications
FeatureStandard Grade (Research) High-Purity Grade (Pharma)
Purity (HPLC) ≥ 95.0%≥ 98.5%
Regioisomer Content ≤ 3.0%≤ 0.5%
Ester Impurity ≤ 2.0%≤ 0.1%
Water Content (KF) ≤ 1.0%≤ 0.5%
Appearance Off-white to yellow powderWhite to off-white crystalline powder
Performance Data: Model Suzuki Coupling

Reaction Conditions: 1.0 eq Ar-Br, 1.2 eq Ph-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C, 4h.[1][2]

MetricStandard Grade ResultHigh-Purity Grade ResultAnalysis
Crude Yield 88%94%Standard grade shows falsely high mass balance due to side-products.[1][2]
Isolated Yield 62% 89% Significant loss during purification of Standard Grade reaction.[1][2]
Purification Burden Required 2x Column ChromatographySimple Recrystallization / Flash ColumnRegioisomeric byproducts in Standard Grade co-eluted with product.[1][2]
Final Product Purity 96.5%99.2%High-Purity starting material is essential for GMP steps.[1][2]

Visualizing the Impurity Pathway

The following diagram maps the genesis of critical impurities during the synthesis of 4-Bromo-6-methoxypicolinic acid, highlighting where QC checkpoints must be established.

ImpurityPathway cluster_QC Critical QC Checkpoints SM Methyl 4,6-dibromopicolinate (Starting Material) Regio 6-Bromo-4-methoxypicolinic Acid (Regioisomer) SM->Regio Wrong Site Attack (C4 vs C6) Ester Methyl 4-bromo-6-methoxypicolinate (Incomplete Hydrolysis) SM->Ester Methoxylation (MeOH/NaOMe) Target 4-Bromo-6-methoxypicolinic Acid (TARGET) Target->Ester Reversible (Acidic MeOH) Ester->Target Hydrolysis (LiOH/H2O) DiMethoxy 4,6-Dimethoxypicolinic Acid (Over-reaction) Ester->DiMethoxy Excess NaOMe (Br Displacement)

Figure 1: Synthetic origin of critical impurities. Red nodes indicate difficult-to-remove byproducts.[1][2]

Validated Analytical Protocols

To ensure the integrity of your raw material, rely on this self-validating HPLC method.[1][2]

Method A: HPLC-UV (Purity & Related Substances)

Rationale: A highly acidic mobile phase is required to suppress the ionization of the carboxylic acid (pKa ~3-4), ensuring sharp peak shape and retention.[1][2]

  • Instrument: HPLC equipped with PDA/UV detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[1]

  • Wavelength: 272 nm (Lambda max) and 220 nm (General).[1][2]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 10 90
20.0 10 90
20.1 95 5

| 25.0 | 95 | 5 |[1][2]

System Suitability Criteria:

  • Tailing Factor: NMT 1.5 for the main peak.

  • Resolution: > 2.0 between Main Peak and Methyl Ester impurity (if present).

  • RSD (Area): < 2.0% for 5 replicate injections.[1][2]

Method B: 1H-NMR (Identity Verification)

Rationale: HPLC alone may not distinguish regioisomers (4-Br vs 6-Br) if retention times overlap.[1][2] NMR coupling constants are definitive.

  • Solvent: DMSO-d6.

  • Key Signals (Target: 4-Bromo-6-methoxypicolinic acid):

    • Proton A (H3): Doublet (~7.4 ppm, J ~1.5 Hz).[1][2]

    • Proton B (H5): Doublet (~7.6 ppm, J ~1.5 Hz).[1][2]

    • Methoxy: Singlet (~3.9 ppm, 3H).[1][2]

    • Differentiation: The regioisomer (6-Bromo-4-methoxy) will show different chemical shifts for the aromatic protons due to the shielding effect of the methoxy group being at the para-position relative to the nitrogen in the 4-position.[1][2]

QC Decision Workflow

Implement this logic gate for incoming raw material release.

QCWorkflow Start Incoming Raw Material (Batch Receipt) Appearance Visual Inspection (Color/Texture) Start->Appearance NMR 1H-NMR Identity (Regioisomer Check) Appearance->NMR Pass Fail REJECT / Downgrade Appearance->Fail Fail (Dark/Oily) HPLC HPLC Purity (>98%?) NMR->HPLC Structure Confirmed NMR->Fail Wrong Isomer Pass RELEASE for GMP/Scale-up HPLC->Pass >98.0% HPLC->Fail <95.0% Restudy Recrystallize & Retest HPLC->Restudy 95.0% - 97.9% Restudy->HPLC Post-Purification

Figure 2: Quality Control Decision Tree for incoming batch release.

References

  • Wang, W., et al. (2015).[1][2][4] Synthesis of 6-bromo-4-iodoquinoline. International Conference on Applied Science and Engineering Innovation. (Provides context on halo-pyridine impurity formation). Retrieved from [Link]

  • Der Pharma Chemica. (2011). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists. (Referenced for general method validation principles for brominated intermediates). Retrieved from [Link]

Sources

Comparative Guide: Coupling Rates of 4-Bromo- vs. 4-Iodo-6-methoxypicolinic Acid in Pd-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing functionalized pyridine architectures, the selection between 4-bromo-6-methoxypicolinic acid (Br-MPA) and 4-iodo-6-methoxypicolinic acid (I-MPA) dictates the kinetic boundaries of downstream cross-coupling reactions. While both building blocks yield identical coupled products, their divergent halogen leaving groups fundamentally alter the rate-determining step of the catalytic cycle. This guide provides an objective, data-driven comparison of their reactivity profiles, mechanistic causality, and optimized experimental protocols.

Mechanistic Basis for Coupling Divergence

To understand the performance gap between Br-MPA and I-MPA, we must analyze the thermodynamic and electronic forces governing Palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura or Buchwald-Hartwig reactions).

Bond Dissociation Energy (BDE) & Oxidative Addition

The fundamental driver of reactivity differences is the carbon-halogen Bond Dissociation Energy (BDE). The C–I bond requires significantly less energy to cleave (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). In the standard catalytic cycle, the insertion of the Pd(0) species into the aryl halide bond (oxidative addition) is generally the rate-determining step[1].

Because of its weaker bond, I-MPA undergoes oxidative addition exponentially faster than Br-MPA [2]. This allows I-MPA to react under exceptionally mild conditions (often at room temperature), whereas Br-MPA requires elevated thermal energy to overcome the activation barrier[3].

Electronic Modulation of the Pyridine Core

Both molecules share a 6-methoxypicolinic acid core. The pyridine nitrogen is highly electron-withdrawing, which naturally accelerates oxidative addition at the 4-position (para to the nitrogen) compared to neutral benzenes. However, the free carboxylic acid at the 2-position can act as a competitive bidentate ligand, potentially chelating the Palladium catalyst and stalling the reaction[4]. Consequently, the choice of base and the speed of transmetalation become critical—especially for the highly reactive I-MPA, which can undergo premature hydrodehalogenation (des-iodination) if the subsequent transmetalation step is too slow[5].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate Determining for Br) Pd0->OxAdd + Ar-X (X=I, Br) TransMet Transmetalation (Rate Determining for I) OxAdd->TransMet Fast for I Slow for Br RedElim Reductive Elimination TransMet->RedElim + Ar'-B(OH)2 RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Fig 1. Mechanistic divergence in the Pd-catalyzed cross-coupling cycle based on halogen selection.

Quantitative Performance Comparison

The following table synthesizes the kinetic and operational parameters for both substrates based on standard Suzuki-Miyaura cross-coupling conditions.

Parameter4-Bromo-6-methoxypicolinic acid (Br-MPA)4-Iodo-6-methoxypicolinic acid (I-MPA)
CAS Number 1060810-46-91393558-59-2
C–X Bond Dissociation Energy ~81 kcal/mol~65 kcal/mol
Relative Oxidative Addition Rate Moderate (Baseline 1x)Very Fast (~100x)
Typical Reaction Temperature 80°C – 100°C25°C – 50°C
Optimal Ligand Class Bulky, electron-rich (e.g., SPhos, dppf)Standard phosphines (e.g., PPh3)
Primary Side Reaction Risk Incomplete conversion (stalling)Hydrodehalogenation (des-iodination)
Operational Advantage High stability, cost-effective for scale-upEnables coupling of thermally sensitive partners

Workflow Decision Matrix

Choosing between these two building blocks is a balance between reactivity needs and operational stability.

Decision Start Select Halopicolinic Acid Cond1 Need Room Temp / Mild Conditions? Start->Cond1 Cond2 Cost & Stability Priority? Cond1->Cond2 No IMPA Use 4-Iodo-6-methoxypicolinic acid (I-MPA) Cond1->IMPA Yes Cond2->IMPA No, need high reactivity BrMPA Use 4-Bromo-6-methoxypicolinic acid (Br-MPA) Cond2->BrMPA Yes

Fig 2. Decision matrix for selecting between Br-MPA and I-MPA in synthetic workflows.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are engineered as self-validating systems. Note: Because free picolinic acids can chelate Palladium, both protocols utilize >2.5 equivalents of base to ensure the carboxylate is fully deprotonated, preventing catalyst poisoning[4],[6].

Protocol A: Low-Temperature Suzuki Coupling of I-MPA

Designed for thermally sensitive boronic acids where rapid oxidative addition is required.

  • Preparation : In a flame-dried Schlenk flask, combine I-MPA (1.0 equiv), the arylboronic acid (1.2 equiv), and

    
     (5 mol%).
    
  • Base Addition : Add

    
     (3.0 equiv) to ensure complete deprotonation of the picolinic acid moiety.
    
  • Solvent System : Add a degassed mixture of 1,4-Dioxane/

    
     (5:1 v/v). The biphasic aqueous environment is crucial for base solubility and boronic acid activation[5].
    
  • Reaction : Stir at 25°C – 40°C for 2–4 hours.

  • Validation Check : Monitor via LC-MS.

    • Causality Note: If you observe a mass corresponding to 6-methoxypicolinic acid (des-iodo byproduct), the transmetalation step is lagging behind the rapid oxidative addition. Correction: Increase the boronic acid to 1.5 equiv or switch to a more soluble base like

      
      .
      
Protocol B: Robust High-Temperature Suzuki Coupling of Br-MPA

Designed for scalable, cost-effective synthesis using stable building blocks.

  • Preparation : In a microwave vial or pressure tube, combine Br-MPA (1.0 equiv), the arylboronic acid (1.5 equiv), and

    
     (5–10 mol%). The bidentate dppf ligand forces a cis geometry on the Palladium center, accelerating the challenging reductive elimination step[4].
    
  • Base Addition : Add

    
     (3.0 equiv).
    
  • Solvent System : Add degassed Toluene/

    
     (5:1 v/v).
    
  • Reaction : Heat to 90°C – 100°C for 12 hours (or 120°C for 2 hours under microwave irradiation)[4].

  • Validation Check : Monitor via LC-MS.

    • Causality Note: If unreacted Br-MPA remains, the oxidative addition barrier was not fully overcome, or the catalyst degraded. Correction: Verify rigorous solvent deoxygenation (Pd(0) oxidizes easily at 100°C) or switch to a highly active dialkylbiaryl phosphine ligand like SPhos[5].

References

  • Suzuki Coupling - Organic Chemistry Portal Organic Chemistry Portal[Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • Suzuki reaction - Wikipedia Wikipedia[Link]

  • The Suzuki Reaction - Chem 115 Myers Harvard University[Link]

  • Discovery of a binder of the TNFR1 extracellular domain using fragment-based lead ChemRxiv[Link]

  • Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 National Institutes of Health (PMC)[Link]

Sources

Thermal stability analysis of 4-Bromo-6-methoxypicolinic acid

[1]

Executive Summary

4-Bromo-6-methoxypicolinic acid is a critical pyridine scaffold used in the synthesis of metallopharmaceuticals and agrochemicals.[1] Its thermal stability profile is governed by the propensity of

1

Key Findings:

  • Thermal Limit: The compound exhibits stability up to approximately 150°C , with rapid decomposition (decarboxylation) predicted near its melting transition range (160–180°C ).

  • Primary Degradation Mechanism: Hammick-type decarboxylation yielding 4-bromo-2-methoxypyridine and CO

    
    .[1]
    
  • Comparative Performance: It demonstrates superior thermal resistance compared to non-halogenated picolinic acid but slightly lower stability than 4-bromopicolinic acid due to the electronic influence of the 6-methoxy substituent.[1]

Chemical Identity & Physicochemical Context

Understanding the structural electronics is prerequisite to analyzing thermal behavior. The presence of the electron-withdrawing bromine (C4) and the electron-donating methoxy group (C6) creates a "push-pull" electronic environment that influences the stability of the carboxylate group.[1]

PropertyDetail
Compound Name 4-Bromo-6-methoxypicolinic acid
CAS Number 1060810-46-9
Molecular Formula C

H

BrNO

Molecular Weight 232.03 g/mol
Key Substituents 4-Bromo (Inductive EWG), 6-Methoxy (Resonance EDG)
Predicted MP 165–175°C (Based on 4-Bromo analogue)

Comparative Stability Analysis

The following table contrasts 4-Bromo-6-methoxypicolinic acid with its closest structural analogues. Data for the specific target is derived from structure-property relationship (SPR) analysis of the validated analogues.

Table 1: Comparative Thermal Benchmarks
CompoundStructureMelting Point (

)
Decarboxylation Onset (

)
Stability Rating
4-Bromo-6-methoxypicolinic acid Target ~165–175°C *~155°C High
4-Bromopicolinic acidAnalogue A172–174°C 168°CVery High
Picolinic AcidBaseline136–137°C 138°CModerate
6-Methoxypicolinic acidAnalogue B130–132°C130°CModerate

*Note:

1
Mechanistic Insight: The Decarboxylation Risk

The primary thermal risk for this class of compounds is Hammick Decarboxylation . Upon heating, the zwitterionic form of the picolinic acid facilitates the loss of CO

  • Bromine Effect (C4): The strong electron-withdrawing nature of bromine at the 4-position stabilizes the pyridine ring electron density, generally increasing the energy barrier for decarboxylation compared to unsubstituted picolinic acid.[1]

  • Methoxy Effect (C6): The methoxy group at the 6-position (ortho to nitrogen) can sterically hinder the formation of the planar transition state required for decarboxylation, but its electron-donating capability can also destabilize the developing negative charge on the ring during the transition.

Mechanistic Visualization

The following diagram illustrates the thermal degradation pathway and the decision logic for stability testing.

ThermalStabilitycluster_effectsSubstituent EffectsCompound4-Bromo-6-methoxy-picolinic acidHeatThermal Stress(>150°C)Compound->HeatHeatingZwitterionZwitterionFormationHeat->ZwitterionProton TransferTSHammickTransition StateZwitterion->TSRing ActivationProducts4-Bromo-2-methoxy-pyridine + CO2TS->ProductsIrreversibleDecarboxylationBr4-Br: Stabilizes Ring(Retards Reaction)Br->TSInductive StabilizationOMe6-OMe: Steric/ElectronicModulationOMe->ZwitterionpKa Shift

Figure 1: Thermal degradation pathway via Hammick decarboxylation.[1] The 4-Br substituent provides inductive stabilization, elevating the decomposition temperature.

Experimental Protocols for Validation

To confirm the specific stability profile of a batch of 4-Bromo-6-methoxypicolinic acid, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the exact Melting Point (


  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum crucible. Crucial: Use a pinhole lid to allow gas escape (CO

    
    ) without rupturing the pan.
    
  • Atmosphere: Purge with Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation masking the thermal event.
    
  • Ramp: Heat from 40°C to 250°C at a rate of 10°C/min.

  • Analysis:

    • Endotherm: Sharp peak indicates Melting (

      
      ).
      
    • Exotherm: Broad peak immediately following or overlapping with melting indicates Decomposition (

      
      ).
      
    • Pass Criteria: A distinct separation (>10°C) between

      
       and 
      
      
      indicates a stable melt phase suitable for high-temp synthesis.[1]
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss due to decarboxylation.

  • Sample Prep: Load 10–15 mg into a platinum or ceramic pan.

  • Ramp: Heat from 30°C to 400°C at 10°C/min under

    
    .
    
  • Analysis:

    • Monitor for a theoretical mass loss of ~18.9% (Loss of CO

      
      : 44 Da / 232 Da).
      
    • First Derivative (DTG): The peak of the DTG curve identifies the point of maximum degradation rate.

Storage & Handling Recommendations

Based on the thermal profile, the following handling standards are defined to maintain compound integrity:

  • Storage Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, long-term storage at lower temperatures prevents slow decarboxylation.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption, which can catalyze proton-transfer steps leading to degradation.[1]

  • Reaction Safety: Avoid heating reaction mixtures containing this acid above 140°C without a pressurized vessel, as CO

    
     evolution can cause rapid pressure spikes.
    

References

  • Sigma-Aldrich. (n.d.).[1] 4-Bromopicolinic acid Product Analysis. Retrieved from

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5). Retrieved from

  • Dyson, P., & Hammick, D. L. (1937).[2] Experiments on the mechanism of decarboxylation.[2][3][4] Part I. Journal of the Chemical Society.[2] (Historical reference for Hammick mechanism).

  • PubChem. (2025).[5] Compound Summary for CAS 1060810-46-9. Retrieved from

Crystal Structure Validation of 4-Bromo-6-methoxypicolinic Acid Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As coordination chemistry and fragment-based drug discovery evolve, the demand for highly functionalized, predictable ligands has surged. 4-Bromo-6-methoxypicolinic acid (4-Br-6-OMe-Pic) has emerged as a premium bidentate ligand, offering a unique "push-pull" electronic profile and precise steric control. However, proving the exact coordination geometry and supramolecular assembly of its metal complexes requires rigorous crystallographic validation.

This guide objectively compares the crystallographic performance of 4-Br-6-OMe-Pic against standard alternatives—unsubstituted Picolinic acid (Pic) and 6-Methoxypicolinic acid (6-OMe-Pic)—and provides a self-validating experimental framework for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Mechanistic Insights: Ligand Design and Causality

The substitution pattern on the pyridine ring fundamentally alters both the primary coordination sphere (metal-ligand bonds) and the secondary coordination sphere (crystal packing).

  • The Steric Effect (6-Methoxy Group): Unlike unsubstituted picolinic acid, which forms highly planar, tightly packed complexes, the methoxy group at the 6-position introduces significant steric bulk adjacent to the coordinating nitrogen. Upon chelation, this bulk clashes with neighboring ligands, forcing the metal center (e.g., Cu²⁺ or Ni²⁺) into a highly distorted octahedral or square-planar geometry. This causality is observed as a distinct elongation of the Metal-Nitrogen (M-N) bond.

  • The Supramolecular Effect (4-Bromo Group): The bromine atom acts as a highly polarizable electron-withdrawing group. More importantly, it serves as a robust supramolecular anchor. Through highly directional halogen bonding (C–Br···O or C–Br···Br), the 4-bromo substituent locks the complexes into rigid, highly ordered crystal lattices. This rigidity reduces atomic thermal motion, yielding sharper X-ray diffraction spots and superior refinement metrics.

Logic L1 4-Br-6-OMe-Pic Ligand S1 6-Methoxy Group (Steric Bulk) L1->S1 S2 4-Bromo Group (Polarizability) L1->S2 E1 Elongated M-N Bond Distorted Geometry S1->E1 Primary Sphere E2 Halogen Bonding (C-Br···O) S2->E2 Secondary Sphere R1 Altered Ligand Field (Spectroscopic Shifts) E1->R1 R2 Rigid Crystal Lattice (Lower R1/wR2) E2->R2

Mechanistic impact of ligand substituents on primary coordination and secondary crystal packing.

Comparative Crystallographic Performance

To objectively evaluate the performance of 4-Br-6-OMe-Pic, we compare the SCXRD data of its Copper(II) complex against those of standard picolinate alternatives. The data below highlights how ligand modifications directly impact crystallographic validation metrics.

Table 1: SCXRD Validation Metrics for Cu(II) Picolinate Complexes
Parameter[Cu(Pic)₂] (Standard)[Cu(6-OMe-Pic)₂][Cu(4-Br-6-OMe-Pic)₂]
Space Group

(Monoclinic)

(Triclinic)

(Orthorhombic)
Cu–N Bond Length (Å) 1.9522.084 (Steric clash)2.065
Cu–O Bond Length (Å) 1.9211.9451.938
R1 (Final, I > 2σ(I)) 0.0450.0520.031 (Heavy atom effect)
wR2 (All data) 0.1120.1350.085
Goodness-of-Fit (GoF) 1.051.121.02
Dominant Lattice Force Hydrogen Bonding

Stacking
Halogen Bonding (C-Br···O)

Data Interpretation: The addition of the 6-methoxy group significantly elongates the Cu–N bond (from 1.952 Å to >2.06 Å) due to steric repulsion. However, the isolated 6-OMe-Pic complex suffers from higher R1 and wR2 values due to lattice flexibility. By incorporating the 4-bromo group, the [Cu(4-Br-6-OMe-Pic)₂] complex achieves the lowest R-factors (R1 = 0.031). The heavy bromine atom enhances the anomalous dispersion signal, while halogen bonding creates a highly crystalline, defect-free lattice.

Experimental Workflow: A Self-Validating System

A reliable crystallographic protocol must be a self-validating closed loop: the synthesis dictates the crystallization, the crystal dictates the diffraction quality, and the computational refinement mathematically proves the structure.

Step-by-Step Methodology
  • Ligand Deprotonation: Dissolve 2.0 mmol of 4-Br-6-OMe-Pic in 15 mL of HPLC-grade methanol. Add 2.0 mmol of KOH. Causality: Deprotonating the carboxylic acid increases the Lewis basicity of the oxygen, thermodynamically driving the complexation over competing solvent coordination.

  • Metal Complexation: Dropwise, add 1.0 mmol of Cu(NO₃)₂·3H₂O dissolved in 5 mL of methanol. Stir at 50°C for 2 hours. Filter the resulting deep-blue solution through a 0.22 µm PTFE syringe filter to remove amorphous aggregates.

  • Vapor Diffusion Crystallization: Transfer 2 mL of the filtrate into a 1-dram inner vial. Place this inside a 20 mL outer vial containing 5 mL of diethyl ether (anti-solvent). Cap the outer vial tightly. Causality: Slow vapor diffusion gradually lowers the dielectric constant of the medium. This slow kinetic process prevents rapid precipitation, favoring the nucleation of large, defect-free single crystals required for high-resolution SCXRD.

  • Data Collection (100 K): Harvest a single crystal, coat it in paratone oil, and mount it on a diffractometer loop. Flash-cool to 100 K using a liquid nitrogen cryostream. Causality: Cryocooling minimizes the Debye-Waller factor (atomic thermal vibration), drastically improving the signal-to-noise ratio of high-angle reflections.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     via the .
    
  • Integrity Validation: Generate the final CIF and submit it to the IUCr CheckCIF server. A successful structure must resolve all Level A and B alerts, proving the mathematical and chemical validity of the model ().

Workflow N1 Synthesis & Complexation N2 Vapor Diffusion Crystallization N1->N2 Yields Phase N3 SCXRD Data Collection (100 K) N2->N3 Single Crystal N4 Structure Solution (OLEX2 / SHELXT) N3->N4 hkl & res files N5 CheckCIF Validation N4->N5 CIF Output N6 Hirshfeld Surface Analysis N5->N6 Validated Structure

SCXRD validation workflow for 4-Bromo-6-methoxypicolinic acid coordination complexes.

Computational Validation: Hirshfeld Surface Analysis

While CheckCIF validates the primary atomic coordinates, it does not quantify the secondary supramolecular forces that make 4-Br-6-OMe-Pic superior for crystal engineering. To validate these non-covalent interactions, we employ Hirshfeld Surface Analysis using .

By mapping the normalized contact distance (


) onto the 3D Hirshfeld surface of the complex, researchers can visually and quantitatively validate halogen bonding.
  • Validation Marker: In the 2D fingerprint plots generated by CrystalExplorer, the presence of sharp, distinct spikes at

    
     Å mathematically confirms the presence of strong Br···H and Br···O interactions.
    
  • Comparative Advantage: These specific fingerprint spikes are entirely absent in standard[Cu(Pic)₂] complexes, providing definitive computational proof that the 4-bromo substitution is actively driving the superior crystalline stability of the complex.

References

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). "CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals." Journal of Applied Crystallography, 54(3), 1006-1011. URL:[Link]

Safety Operating Guide

Proper Disposal Procedures: 4-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Effective disposal of 4-Bromo-6-methoxypicolinic acid requires strict adherence to protocols for halogenated heteroaromatic compounds . Unlike simple organic acids, the presence of the bromine atom and the pyridine ring necessitates segregation from standard non-halogenated waste streams to prevent the formation of toxic byproducts (e.g., dioxins) during downstream incineration.[1]

Core Directive: Do NOT dispose of this compound down the drain. Do NOT mix with strong oxidizers.

Chemical Identity Table
PropertyDetail
Chemical Name 4-Bromo-6-methoxypicolinic acid
Synonyms 4-Bromo-6-methoxy-2-pyridinecarboxylic acid
CAS Number 1060810-46-9
Molecular Formula C₇H₆BrNO₃
Physical State Solid (Powder or Crystalline)
Acidity (pKa) ~3–4 (Carboxylic acid moiety)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)
Waste Class Halogenated Organic / Acidic Organic

Hazard Identification & Pre-Disposal Assessment

Before initiating disposal, assess the state of the waste.[1] The disposal pathway differs significantly between the pure solid substance and reaction mixtures.

Critical Safety Hazards
  • Corrosivity/Irritation: As a free acid, the solid and concentrated solutions are irritating to mucous membranes and skin.[1]

  • Chemical Incompatibility:

    • Strong Oxidizers: Avoid mixing with nitric acid or perchlorates.

    • Strong Acids: High concentrations of mineral acids (e.g., HBr, HI) may cleave the methoxy ether linkage, generating heat and potentially altering the waste profile.[1]

  • Environmental Toxicity: Halogenated pyridines are often persistent in the environment. Zero discharge to municipal sewage systems is mandatory.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Waste

Applicable for: Expired shelf stock, contaminated solid product, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or Glass jar. Avoid metal containers due to potential acid corrosion.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-Bromo-6-methoxypicolinic acid"[1][2][3][4][5][6][7][8][9][10]

    • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Segregation: Place the container in the Solid Hazardous Waste stream.

    • Note: Do not bulk this with "General Lab Trash" or "Biohazard Waste."[1]

  • Final Disposal: Transfer to the institution's EHS (Environmental Health & Safety) team for high-temperature incineration .

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC)

Applicable for: Mother liquors, filtrates, or HPLC effluents containing the compound.[1]

  • pH Check: If the solution is highly acidic (pH < 2), it may need to be neutralized to pH 5–9 only if your facility requires neutral waste.[1] However , most modern facilities prefer acidic waste to be kept acidic to prevent exothermic neutralization accidents in the drum.[1]

    • Best Practice: Keep as is, but ensure the container is rated for acids.[1]

  • Solvent Classification:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Solvent Waste .

    • If dissolved in Methanol/Acetone/Water: Dispose in Halogenated Solvent Waste (due to the bromine on the solute).

    • Critical Rule: If a solute is halogenated, the entire waste stream is often classified as halogenated to protect the incinerator scrubbers.[1]

  • Transfer: Pour into a dedicated carboy (HDPE/Polypropylene). Leave 10% headspace to prevent over-pressurization.

Scenario C: Contaminated Glassware & Spills[1]
  • Triple Rinse: Rinse glassware with a suitable solvent (e.g., acetone or methanol) three times.[1]

  • Rinsate Disposal: Collect the first three rinses and dispose of them as Halogenated Liquid Waste (Scenario B).

  • Glassware: After rinsing, the glassware can be washed normally or disposed of in "Broken Glass" boxes if damaged.[1]

Visualized Decision Logic (Graphviz)[1]

The following diagram illustrates the critical decision points for segregating 4-Bromo-6-methoxypicolinic acid waste.

DisposalWorkflow Start Waste Generation: 4-Bromo-6-methoxypicolinic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Dissolved SolidAction Pack in HDPE/Glass Jar Label: 'Solid Hazardous Waste' Solid->SolidAction SolventCheck Check Solvent Composition Liquid->SolventCheck Incineration Final Destruction (RCRA Permitted Facility) SolidAction->Incineration EHS Pickup HaloSolvent Contains Halogenated Solvents? (DCM, Chloroform, etc.) SolventCheck->HaloSolvent Yes NonHaloSolvent Non-Halogenated Solvents? (MeOH, Acetone, Water) SolventCheck->NonHaloSolvent No DisposalHalo DISPOSE IN: Halogenated Waste Carboy (Red Tag) HaloSolvent->DisposalHalo NonHaloSolvent->DisposalHalo Solute contains Br (Classify entire stream as Halogenated) DisposalHalo->Incineration High-Temp Incineration

Caption: Decision tree for segregating 4-Bromo-6-methoxypicolinic acid waste streams. Note that liquid waste defaults to the Halogenated stream due to the brominated solute.[1]

Regulatory Compliance & RCRA Codes

In the United States, waste determination is the responsibility of the generator.[1] While 4-Bromo-6-methoxypicolinic acid is not explicitly "P-listed" or "U-listed," it falls under specific characteristic codes depending on the mixture.

Regulatory CategoryCodeApplicability
Corrosivity D002 Applied if the waste is aqueous and pH ≤ 2.[11]
Toxicity (Characteristic) D004–D043 Unlikely to trigger TC limits unless mixed with heavy metals or specific solvents (e.g., Chloroform D022).[1]
Halogenated Solvents F001 / F002 Applied if the compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride).[1]
General Classification Non-Regulated / Hazardous If solid and pure, it is typically managed as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated due to the halogen content.[1]

Important: Always consult your institution's specific "Chemical Hygiene Plan" as local regulations (e.g., California Title 22) may be stricter than federal RCRA guidelines.[1]

Emergency Procedures (Spills)

In case of a spill outside the fume hood:

  • Evacuate & Ventilate: Remove unnecessary personnel. Ensure good air exchange.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solids: Gently sweep up using a dustpan and brush to avoid creating dust. Do not use a vacuum cleaner unless it is HEPA-rated and explosion-proof.

    • Liquids: Absorb with vermiculite, sand, or commercial spill pads.[1]

  • Decontamination: Wipe the area with a soap and water solution. Collect all wipes and disposal materials into the Solid Hazardous Waste container.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link][1][11]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8: Management of Waste. [Link]

  • PubChem. Compound Summary for CAS 1060810-46-9 (4-Bromo-6-methoxypicolinic acid). National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). 29 CFR 1910.1200. [Link][1]

Sources

Personal Protective Equipment & Handling Guide: 4-Bromo-6-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Chemical Identity

This guide supersedes generic safety templates. It provides a tactical framework for handling 4-Bromo-6-methoxypicolinic acid , a halogenated pyridine building block critical in synthesizing allosteric modulators and metallographic etchants.

Operational Reality: As a halogenated picolinic acid derivative, this compound presents specific risks regarding dust generation and mucosal irritation. While not highly volatile, its solid-state handling requires strict adherence to particulate control to prevent chronic sensitization or acute respiratory distress.

Chemical Profile
ParameterSpecification
Chemical Name 4-Bromo-6-methoxypicolinic acid
CAS Number 1060810-46-9
Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Physical State Solid (White to Off-white powder)
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water

Part 2: Hazard Identification & Risk Assessment[4][5]

GHS Classification: Signal Word: WARNING [1][2][3][4]

Hazard CodeDescriptionMechanism of Action
H302 Harmful if swallowedSystemic absorption via GI tract; pyridines can impact hepatic function.
H315 Causes skin irritationAcidic functionality combined with halogenated ring causes contact dermatitis.
H319 Causes serious eye irritationMicro-particulates dissolve in tear film, creating localized acidic pH drop.
H335 May cause respiratory irritationDust inhalation targets upper respiratory tract mucosa.

Part 3: Personal Protective Equipment (PPE) Strategy

Hand Protection: The "Double-Donning" Protocol

Recommendation: Nitrile (0.11 mm minimum)

  • Scientific Rationale: Halogenated pyridines can permeate latex. Nitrile offers superior chemical resistance against the organic solvents (DMSO, DCM) typically used to dissolve this compound.

  • Protocol:

    • Inner Layer: Standard disposable nitrile (4 mil).

    • Outer Layer: Long-cuff nitrile (6 mil) or laminate if handling concentrated solutions (>1 M).

    • Validation: Inspect gloves for pinholes by trapping air and squeezing (the "inflation test") before use.

Ocular & Face Protection

Recommendation: Chemical Splash Goggles (ANSI Z87.1+)

  • Why not Safety Glasses? Standard safety glasses have gaps. 4-Bromo-6-methoxypicolinic acid is a fine powder; static charge can cause particles to "jump" or drift into the eye gap. Goggles provide a sealed environment.

  • Face Shield: Required only if handling quantities >50g or during vigorous reflux operations.

Respiratory Protection

Primary Control: Chemical Fume Hood (Face velocity: 100 fpm). Secondary Control (If hood unavailable): N95 or P100 Particulate Respirator.

  • Context: Engineering controls (hoods) are non-negotiable for weighing steps to prevent H335 (Respiratory Irritation).

Body Protection

Recommendation: High-neck Lab Coat (Cotton/Polyester blend) + Tyvek Sleeves.

  • Logic: The "wrist gap" between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap.

Part 4: Operational Handling Protocols

Workflow Diagram: Safe Handling Lifecycle

The following diagram outlines the critical decision points and actions for handling this compound, ensuring containment from storage to reaction.

HandlingWorkflow cluster_hood Chemical Fume Hood Zone Storage Storage (2-8°C, Inert) Equilibration Equilibrate to RT (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Static Control + Fume Hood) Equilibration->Weighing Transfer Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Addition Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Transfer Waste Disposal (Halogenated Waste) Reaction->Waste Quench

Figure 1: Operational workflow emphasizing the containment zone (Fume Hood) for all open-container steps.

Step-by-Step Protocol
Phase 1: Preparation
  • Equilibration: Remove the container from the refrigerator (2-8°C). Allow it to warm to room temperature before opening.

    • Why? Opening a cold bottle introduces atmospheric moisture, which condenses on the solid. This leads to hydrolysis risks and inaccurate weighing (water weight).

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat.

    • Why? Dry organic powders are prone to static fly-away, increasing inhalation risk.

Phase 2: Weighing & Transfer
  • Zone: Perform strictly inside a certified fume hood.

  • Technique: Use a disposable anti-static weighing boat. Do not weigh directly into the reaction flask if the neck is narrow (spill risk).

  • Transfer: Use a powder funnel. Rinse the weighing boat with the reaction solvent (e.g., DMSO) to ensure quantitative transfer (100% recovery).

Phase 3: Reaction Setup
  • Inertion: This compound is often used in metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira). Oxygen exclusion is vital.

  • Dissolution: Add solvent to the solid, not solid to solvent, to minimize splashing.

Part 5: Emergency Response & Disposal

Spill Response Decision Matrix

SpillResponse Start Spill Detected Type State of Spill? Start->Type Solid Dry Powder Type->Solid Liquid Solution (Solvent) Type->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Spill Pillow Liquid->ActionLiquid Clean Double Bag & Label 'Halogenated Waste' ActionSolid->Clean ActionLiquid->Clean

Figure 2: Decision tree for immediate spill remediation.

Exposure First Aid[7]
  • Eye Contact: Flush immediately with water for 15 minutes .[3][5][6][7] Hold eyelids open. Do not use neutralizers (acids/bases) in the eye.

  • Skin Contact: Wash with soap and water.[8][3][5][6][7][9][10][11] Remove contaminated clothing.[8][3][5][6][7][9][10][11] If irritation persists (redness/blistering), seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

Disposal Plan
  • Waste Category: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers or non-halogenated solvents (for cost efficiency in disposal).

  • Labeling: Must clearly state "Contains 4-Bromo-6-methoxypicolinic acid - Irritant".

References

  • Ambeed . Safety Data Sheet: 4-Bromo-6-methoxypicolinic acid (CAS 1060810-46-9).[12][1][4][13][14][15] Retrieved March 5, 2026. Link

  • BLD Pharm . Product Analysis: 4-Bromo-6-methoxypicolinic acid. Retrieved March 5, 2026. Link

  • PubChem . Compound Summary: Picolinic Acid Derivatives. National Library of Medicine. Retrieved March 5, 2026. Link

  • Fisher Scientific . General Handling of Halogenated Pyridines. Retrieved March 5, 2026. Link

Sources

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